molecular formula C11H16O B1336560 2,3,5,6-Tetramethylbenzyl alcohol CAS No. 78985-13-4

2,3,5,6-Tetramethylbenzyl alcohol

Cat. No.: B1336560
CAS No.: 78985-13-4
M. Wt: 164.24 g/mol
InChI Key: QVMOEEBACLJUFD-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylbenzyl alcohol is a sterically hindered benzyl derivative of interest in advanced organic synthesis and materials science research. Its unique tetramethyl-substituted structure makes it a valuable building block for constructing complex molecular architectures, potentially serving as a precursor for ligands or bulky protective groups. Researchers may also investigate its properties for applications in polymer chemistry and the development of specialty materials. This product is intended for research purposes by qualified laboratory professionals in a controlled setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper personal protective equipment should be worn when handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,5,6-tetramethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMOEEBACLJUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426729
Record name (2,3,5,6-Tetramethylphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78985-13-4
Record name (2,3,5,6-Tetramethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3,5,6-Tetramethylbenzyl Alcohol via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of the synthesis of 2,3,5,6-tetramethylbenzyl alcohol, a valuable chemical intermediate. The primary focus is on the Friedel-Crafts alkylation of durene (1,2,4,5-tetramethylbenzene), specifically through chloromethylation, followed by hydrolysis. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, discuss process optimization and troubleshooting, and outline methods for product characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this synthetic pathway.

Introduction and Significance

This compound, also known as durenol, is an aromatic alcohol characterized by a benzyl alcohol core with four methyl groups on the benzene ring.[1] Its unique structure makes it a crucial building block and intermediate in various fields.

Applications and Importance

The applications of this compound are diverse, spanning several industries:

  • Chemical Intermediates: It serves as a precursor for the synthesis of more complex organic compounds, including sulfones and sulfoxides used in organic synthesis.[1]

  • Cosmetics and Fragrances: Its pleasant odor and potential antimicrobial and antioxidant properties make it a desirable ingredient in perfumes and skincare formulations.[1]

  • Advanced Materials: The related compound, 2,3,5,6-tetrafluorobenzyl alcohol, is a key intermediate for advanced polymers, specialty coatings, and organic electronic materials like OLEDs, highlighting the utility of substituted benzyl alcohols in material science.[2]

Overview of Synthetic Routes

While several methods exist for synthesizing this compound, such as the reduction of corresponding aldehydes or ketones, the Friedel-Crafts reaction remains a cornerstone for its industrial production.[1] This guide focuses on a robust two-step approach:

  • Chloromethylation of Durene: A Friedel-Crafts alkylation variant, known as the Blanc reaction, to introduce a chloromethyl group onto the durene ring.

  • Hydrolysis: Conversion of the resulting 2,3,5,6-tetramethylbenzyl chloride to the target alcohol.

This method is advantageous due to the availability of starting materials and its scalability.

Core Mechanism: The Blanc Chloromethylation Reaction

The synthesis commences with the chloromethylation of durene, an electrophilic aromatic substitution reaction.[3][4] This reaction, a specific type of Friedel-Crafts alkylation, was developed by Gustave Louis Blanc in 1923.[3][5]

Generation of the Electrophile

The reaction is conducted under acidic conditions using formaldehyde (or a precursor like paraformaldehyde), hydrogen chloride (HCl), and a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[3][6] The catalyst's role is to protonate the formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[3][7] The aromatic π-electrons of the durene ring then attack this activated electrophile.[3][6][7]

The precise electrophilic species can be the protonated formaldehyde, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or the chlorocarbenium cation (ClCH₂⁺).[3]

Electrophilic Attack and Rearomatization

The highly nucleophilic durene ring, activated by four electron-donating methyl groups, attacks the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] Aromaticity is temporarily lost during this step.[8] In the final step of the substitution, a proton is eliminated from the ring, restoring aromaticity and yielding the benzyl alcohol intermediate.[8][9] This alcohol is rapidly converted to 2,3,5,6-tetramethylbenzyl chloride under the acidic reaction conditions.[3][7]

Caption: Mechanism of Blanc Chloromethylation on Durene.

Experimental Protocol: Synthesis and Purification

This section details a laboratory-scale procedure for the synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaCAS No.M.W. ( g/mol )Notes
Durene (1,2,4,5-Tetramethylbenzene)C₁₀H₁₄95-93-2134.22Purity ≥98%
Paraformaldehyde(CH₂O)n30525-89-4(30.03)nFormaldehyde source
Zinc Chloride (Anhydrous)ZnCl₂7646-85-7136.30Lewis Acid Catalyst
Hydrochloric Acid (Concentrated)HCl7647-01-036.46~37% aqueous solution
TolueneC₇H₈108-88-392.14Solvent
Sodium CarbonateNa₂CO₃497-19-8105.99For hydrolysis and neutralization
Diethyl Ether(C₂H₅)₂O60-29-774.12Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37Drying Agent
Safety Precautions
  • Carcinogen Hazard: Chloromethylation reactions can produce bis(chloromethyl) ether, a potent human carcinogen, as a byproduct.[3][6][7] Strict adherence to safety protocols is mandatory.

  • Corrosives: Concentrated HCl is highly corrosive. Handle with extreme care.

  • Reactivity: The reaction can be exothermic. Maintain controlled temperature conditions.

Step-by-Step Synthesis Procedure

Part A: Chloromethylation of Durene

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution), and a gas inlet tube.

  • To the flask, add durene (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (0.5 eq) in a suitable solvent like toluene.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Bubble dry hydrogen chloride gas through the stirred suspension.

  • After saturation with HCl, slowly warm the reaction mixture to 40-50 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2x), 5% sodium bicarbonate solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3,5,6-tetramethylbenzyl chloride.

Part B: Hydrolysis to this compound

  • The crude benzyl chloride can be hydrolyzed by heating it with an aqueous alkaline solution, such as 10% sodium carbonate.[10][11]

  • Combine the crude 2,3,5,6-tetramethylbenzyl chloride with a 10% aqueous solution of sodium carbonate in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours.[10] The hydrolysis progress can be monitored by the disappearance of the organic chloride layer.

  • After completion, cool the mixture to room temperature.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography.

Caption: Synthetic workflow for this compound.

Process Optimization and Troubleshooting

Key Reaction Parameters

Optimizing the reaction conditions is critical to maximize the yield of the desired chloromethylated product while minimizing side reactions.[12]

ParameterRecommended RangeRationale / Causality
Temperature 40-60 °CLower temperatures reduce reaction rate. Higher temperatures significantly increase the formation of the diarylmethane byproduct.[12]
Catalyst ZnCl₂, AlCl₃, TiCl₄ZnCl₂ is a good balance of activity and selectivity. Stronger Lewis acids like AlCl₃ can favor diarylmethane formation.[12]
Reaction Time 4-8 hoursProlonged reaction times can lead to increased byproduct formation as the product itself can undergo further Friedel-Crafts alkylation.[12]
Stoichiometry Excess FormaldehydeUsing a slight excess of the chloromethylating agent ensures full conversion of the durene starting material.
Common Side Reactions and Troubleshooting

The most common side reaction is the formation of the diarylmethane derivative, where the initially formed benzyl chloride acts as an alkylating agent on another molecule of durene.

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal temperature; Inactive catalyst.Increase reaction time or temperature moderately. Ensure catalyst is anhydrous and active.
High Diaryl-methane byproduct High reaction temperature; Prolonged reaction time; Highly active catalyst (e.g., AlCl₃).Maintain temperature below 60°C. Monitor reaction and stop once starting material is consumed. Use a milder catalyst like ZnCl₂.[12]
Polymerization Presence of highly activated impurities; High concentration.Ensure purity of starting materials. Use an appropriate amount of solvent to avoid high concentrations.
Incomplete Hydrolysis Insufficient heating; Phase separation issues.Ensure vigorous stirring and adequate reflux time. Consider using a phase-transfer catalyst for difficult hydrolyses.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol [13]
Appearance Colorless to pale yellow solid/liquid[1]
IUPAC Name (2,3,5,6-tetramethylphenyl)methanol[13]
Spectroscopic Data (Expected)
  • ¹H NMR: Protons of the four methyl groups will appear as singlets. The methylene (-CH₂) protons will appear as a singlet, and the hydroxyl (-OH) proton will be a broad singlet. A single aromatic proton signal is also expected.

  • ¹³C NMR: Expect distinct signals for the four types of methyl carbons, the methylene carbon, and the aromatic carbons.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching bands for alkyl and aromatic protons will be observed around 2850-3100 cm⁻¹.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of durene followed by hydrolysis is an effective and scalable method. Success hinges on careful control of reaction parameters, particularly temperature and catalyst choice, to mitigate the formation of diarylmethane byproducts. The protocol described herein, when executed with appropriate safety measures, provides a reliable pathway to this valuable chemical intermediate for applications in research and industry.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Google Patents. (2014). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Patsnap. (2019). CN109437996A - Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 2,3,5,6-Tetrafluorobenzyl Alcohol for Advanced Material Science Innovations. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Scientific & Academic Publishing. (2015). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (2009). CN101462928A - Preparation of 2,3,5,6-tetrafluorobenzyl alcohol.
  • PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 78985-13-4). Retrieved from [Link]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

  • Google Patents. (1971). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • Google Patents. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Filo. (2025). How would you carry out the following conversions? Convert benzyl chloride to benzyl alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2015). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2007). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). The Mechanism of Friedel-Crafts Chlorination Historically Reconsidered. Retrieved from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Blanc reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

  • YouTube. (2019). Chloromethylation Reaction: also known as Blanc Reaction!. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reduction of 2,3,5,6-Tetramethylbenzaldehyde to (2,3,5,6-Tetramethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical reduction of 2,3,5,6-tetramethylbenzaldehyde, a sterically hindered aromatic aldehyde, to its corresponding primary alcohol, (2,3,5,6-tetramethylphenyl)methanol. This transformation is a fundamental process in organic synthesis, often serving as a key step in the elaboration of complex molecular architectures for pharmaceutical and materials science applications. This document will delve into the mechanistic underpinnings, practical execution, and analytical validation of this reduction, with a focus on addressing the challenges posed by the sterically encumbered nature of the substrate.

Introduction: The Significance of Steric Hindrance in Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic chemistry. However, the reactivity of the carbonyl group can be significantly influenced by the steric environment of the molecule. In the case of 2,3,5,6-tetramethylbenzaldehyde, the presence of four methyl groups ortho and meta to the aldehyde functionality creates a sterically congested environment around the carbonyl carbon. This steric hindrance can impede the approach of a nucleophilic hydride reagent, potentially leading to slower reaction rates or the need for more forcing reaction conditions compared to unhindered aldehydes. The choice of reducing agent and the optimization of reaction parameters are therefore critical for achieving an efficient and high-yielding conversion.

This guide will explore two primary methods for the reduction of 2,3,5,6-tetramethylbenzaldehyde: reduction by sodium borohydride (NaBH₄) and reduction by lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, another common reduction method, is also discussed as a potential alternative.

Methodologies for the Reduction of 2,3,5,6-Tetramethylbenzaldehyde

The selection of an appropriate reducing agent is paramount and depends on factors such as the desired reactivity, selectivity, and safety considerations. For the reduction of 2,3,5,6-tetramethylbenzaldehyde, both sodium borohydride and lithium aluminum hydride are effective, though they differ in their reactivity and handling requirements.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[1] Its chemoselectivity allows for the reduction of the aldehyde group in the presence of less reactive functional groups such as esters and amides.[2] Due to the steric hindrance in 2,3,5,6-tetramethylbenzaldehyde, the reaction may require slightly more forcing conditions than for a simple aromatic aldehyde.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This attack forms a tetrahedral alkoxyboronate intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, yields the final primary alcohol.[2]

Experimental Workflow: NaBH₄ Reduction

Caption: Workflow for the sodium borohydride reduction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetramethylbenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3]

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and the borate esters.[3]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (2,3,5,6-tetramethylphenyl)methanol. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and will readily reduce aldehydes, ketones, esters, and carboxylic acids.[6] Due to its high reactivity, special care must be taken during its handling and use. All reactions involving LiAlH₄ must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[7]

Similar to NaBH₄, the reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting aluminum alkoxide intermediate is then hydrolyzed during the work-up step to liberate the primary alcohol.[8] Given the increased reactivity of LiAlH₄, this method is particularly useful if the reduction with NaBH₄ proves to be sluggish due to the steric hindrance of the substrate.

Reaction Mechanism: Hydride Reduction

G cluster_aldehyde cluster_hydride cluster_intermediate cluster_alcohol Aldehyde 2,3,5,6-Tetramethylbenzaldehyde Aldehyde_structure Intermediate_structure Aldehyde_structure->Intermediate_structure 1. Nucleophilic Attack of Hydride Hydride Hydride Source (e.g., NaBH₄, LiAlH₄) Hydride_structure H⁻ Intermediate Alkoxide Intermediate Alcohol_structure Intermediate_structure->Alcohol_structure 2. Protonation (Work-up) Alcohol (2,3,5,6-Tetramethylphenyl)methanol

Caption: General mechanism of hydride reduction of the aldehyde.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.0-1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve 2,3,5,6-tetramethylbenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure should result in a granular precipitate that is easily filtered.

  • Isolation: Filter the resulting suspension through a pad of Celite®, washing the filter cake with additional diethyl ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified as described for the NaBH₄ reduction.

Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to metal hydride reductions, as it avoids the generation of stoichiometric amounts of metal salts as byproducts. This method involves the use of a transition metal catalyst (e.g., palladium, platinum, or nickel) and a source of hydrogen gas.

For sterically hindered aldehydes, the choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial to achieve efficient reduction of the aldehyde without concomitant reduction of the aromatic ring. While less common for this specific transformation on a laboratory scale due to the requirement of specialized equipment for handling hydrogen gas, it remains a viable and scalable method.

Data Presentation and Product Characterization

A successful reduction should be confirmed by a combination of chromatographic and spectroscopic methods.

Table 1: Comparison of Reduction Methodologies

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation
Reactivity MildStrongVariable (depends on catalyst and conditions)
Selectivity High (reduces aldehydes and ketones)Low (reduces most carbonyls)Can be tuned
Solvents Protic (e.g., MeOH, EtOH)Aprotic (e.g., Et₂O, THF)Various
Safety Relatively safe to handlePyrophoric, reacts violently with waterFlammable hydrogen gas, potential for pyrophoric catalysts
Work-up Simple aqueous quenchCareful multi-step quenchFiltration of catalyst

Characterization of (2,3,5,6-Tetramethylphenyl)methanol

The identity and purity of the synthesized (2,3,5,6-tetramethylphenyl)methanol should be confirmed by spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic CH₂ protons, a singlet for the aromatic proton, and singlets for the two sets of non-equivalent methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the benzylic carbon, the aromatic carbons (with different chemical shifts due to substitution), and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and the disappearance of the strong C=O stretching band of the starting aldehyde (typically around 1700 cm⁻¹).[9]

Conclusion

The reduction of 2,3,5,6-tetramethylbenzaldehyde to (2,3,5,6-tetramethylphenyl)methanol can be effectively achieved using standard hydride reducing agents such as sodium borohydride and lithium aluminum hydride. The choice between these reagents will depend on the desired reactivity, safety protocols, and the presence of other functional groups in more complex substrates. While the steric hindrance presented by the tetramethyl-substituted ring may necessitate slightly more rigorous conditions compared to unhindered aldehydes, both methods, when executed with care, provide reliable pathways to the desired primary alcohol. Proper analytical characterization is essential to confirm the identity and purity of the final product.

References

Sources

Methodological & Application

Application Note: 2,3,5,6-Tetramethylbenzyl (TeMB) Alcohol as a Tunable Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 2,3,5,6-tetramethylbenzyl alcohol (and its derivatives) as a protecting group in organic and peptide synthesis.

Executive Summary

In complex organic synthesis and drug development, the "standard" protecting groups (Benzyl, PMB, t-Butyl) often fail to provide the necessary orthogonality for multi-step sequences. The 2,3,5,6-tetramethylbenzyl (TeMB) group emerges as a precision tool, filling the stability gap between the highly acid-labile pentamethylbenzyl (Pmb) group and the robust benzyl (Bn) group.

This guide details the physicochemical properties, installation protocols, and deprotection mechanisms of the TeMB group. It is particularly valuable for researchers requiring a protecting group that is stable to weak acids and hydrogenation (under controlled conditions) but cleavable under specific acidic or oxidative conditions , thereby avoiding the use of strong Lewis acids or metal-catalyzed hydrogenolysis when sensitive pharmacophores (e.g., sulfur-containing heterocycles) are present.[1]

Technical Profile & Mechanism

Chemical Basis of Protection

The 2,3,5,6-tetramethylbenzyl group relies on the electronic and steric effects of the four methyl substituents on the benzene ring.

  • Electronic Effect: The four methyl groups function as weak electron donors (inductive effect, +I). This stabilizes the benzylic carbocation intermediate generated during acidolysis, making the TeMB group more acid-labile than a standard benzyl group but less labile than the p-methoxybenzyl (PMB) or pentamethylbenzyl (Pmb) groups.[1]

  • Steric Effect: The ortho-methyl groups (positions 2 and 6) provide significant steric shielding to the ester/ether linkage, increasing resistance to nucleophilic attack and premature hydrolysis.

Stability Matrix

The TeMB group exhibits a unique "Goldilocks" stability profile:

Reagent/ConditionStabilityNotes
TFA (1-5% in DCM) Stable Distinguishes TeMB from highly labile Trityl or t-Butyl groups.[1][2]
TFA (50-100%) Labile Cleavage occurs via SN1 mechanism (carbocation formation).[1][2]
H₂ / Pd-C Variable Cleaves slowly; requires forcing conditions compared to unsubstituted Benzyl.[1][2]
DDQ (Oxidation) Labile Oxidative cleavage is possible due to the electron-rich ring.[1][2]
Piperidine (20%) Stable Compatible with Fmoc peptide synthesis protocols.
NaOH (1M) Stable Steric bulk hinders saponification of TeMB esters.

Experimental Workflows (Graphviz)

The following diagram illustrates the strategic installation and orthogonal deprotection pathways for TeMB esters.

TeMB_Workflow cluster_legend Legend Start Substrate (R-COOH) Protected TeMB Ester (Protected) Start->Protected DCC/DMAP or Mitsunobu Reagent 2,3,5,6-Tetramethylbenzyl Alcohol Reagent->Protected Coupling AcidPath Acidolysis (TFA/Scavengers) Protected->AcidPath High Acid Sensitivity OxPath Oxidation (DDQ/DCM) Protected->OxPath Neutral pH Cleavage Product Free Acid (R-COOH) AcidPath->Product Carbocation Trapping OxPath->Product Oxidative Hydrolysis key TeMB allows dual deprotection modes

Figure 1: Strategic workflow for TeMB protection and deprotection, highlighting the dual cleavage pathways (Acidic vs. Oxidative).

Detailed Protocols

Protocol A: Installation of TeMB Ester (Steglich Esterification)

Objective: Protection of a carboxylic acid using this compound.

Reagents:

  • Substrate (Carboxylic Acid, 1.0 equiv)

  • This compound (1.1 equiv) [CAS: 78985-13-4][1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1][2]

  • DCM (Dichloromethane), anhydrous

Procedure:

  • Preparation: Dissolve the carboxylic acid substrate and this compound in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP followed by the portion-wise addition of DCC.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (silica gel) or LC-MS.[1][2]

    • Note: The formation of dicyclohexylurea (DCU) precipitate indicates reaction progress.[1]

  • Work-up: Filter off the DCU precipitate.[1][2] Dilute the filtrate with EtOAc and wash successively with 10% citric acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • ¹H NMR (CDCl₃): Look for the diagnostic benzylic methylene singlet at δ ~5.2-5.4 ppm and two singlets for the methyl groups (integrating to 6H and 6H) in the aromatic region (approx δ 2.2-2.4 ppm ) along with the single aromatic proton (s, 1H) at δ ~7.0 ppm .[1]

Protocol B: Acidolytic Deprotection (TFA Method)

Objective: Removal of the TeMB group using acidic conditions.[1]

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Triisopropylsilane (TIPS) or Thioanisole (Scavengers)[1]

  • DCM[2][3]

Procedure:

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIPS:DCM (50:2.5:47.5) .

    • Expert Insight: The high concentration of TFA is necessary to generate the benzylic carbocation. Scavengers (TIPS) are critical to prevent the re-alkylation of nucleophilic residues (e.g., Trp, Met, Tyr) by the liberated tetramethylbenzyl cation.

  • Reaction: Dissolve the protected substrate in the cocktail (10 mL per gram of substrate). Stir at RT for 30–60 minutes.[2]

  • Monitoring: Check completion by HPLC or TLC.

  • Work-up: Evaporate the volatiles under a stream of nitrogen or reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.[1]

  • Precipitation: Precipitate the product by adding cold diethyl ether (if peptide) or purify via reverse-phase HPLC.

Protocol C: Oxidative Deprotection (DDQ Method)

Objective: Neutral pH removal of TeMB ether/ester, suitable for acid-sensitive substrates.

Reagents:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 - 1.5 equiv)[1][2]

  • DCM/Water (18:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve the TeMB-protected substrate in a mixture of DCM and water (18:1).[1] The water is essential for the final hydrolysis step.

  • Oxidation: Add DDQ (1.2 equiv) in one portion. The solution will turn deep green/red (charge transfer complex).[1]

  • Reaction: Stir at RT for 1–4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous NaHSO₃ (to reduce excess DDQ).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Application Notes & Troubleshooting

Orthogonality Strategy

The TeMB group is ideal for "Safety-Catch" strategies.[1][2]

  • Scenario: You have a peptide with a side-chain t-Butyl ester (labile to 20% TFA) and a C-terminal TeMB ester.[1][2]

  • Execution:

    • Treat with mild acid (e.g., 1% TFA) to remove highly sensitive groups (like Trityl) while keeping TeMB intact.

    • Treat with strong acid (90% TFA) to cleave both.

    • Alternatively, use DDQ to cleave the TeMB ester selectively in the presence of acid-sensitive groups that are stable to oxidation.[2]

Troubleshooting
  • Issue: Incomplete deprotection in TFA.

    • Solution: Increase TFA concentration to 90% or add a "soft" cation scavenger like 1,3-dimethoxybenzene to shift the equilibrium.[2]

  • Issue: Polymerization of the benzyl cation.

    • Solution: The 2,3,5,6-tetramethylbenzyl cation is relatively stable but can polymerize. Ensure high dilution and excess scavenger (TIPS/Water) are used.

  • Issue: "Stubborn" removal by Hydrogenolysis.

    • Insight: The four methyl groups create steric bulk that hinders the adsorption of the aromatic ring onto the Pd catalyst surface.[2] Use Pd(OH)₂ (Pearlman's catalyst) in EtOAc/MeOH with acetic acid to accelerate the reaction.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for polymethylbenzyl ester stability).

  • Toshima, K., et al. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. Retrieved from [Link]

  • PubChem. (2025).[4][5][6][7] Compound Summary: this compound.[8] National Library of Medicine.[2][5] Retrieved from [Link][1]

  • Ling, A., et al. (2002).[9] Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide. Journal of Medicinal Chemistry, 45(26), 5755–5775.[9] (Demonstrates stability of the ether linkage in drug design). Retrieved from [Link][1]

Sources

catalytic conversion of 2,3,5,6-tetramethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Conversion of 2,3,5,6-Tetramethylbenzyl Alcohol

Executive Summary

This guide details the catalytic conversion of This compound (Duryl alcohol) . This substrate presents a unique challenge in organic synthesis due to the steric hindrance imposed by the two ortho-methyl groups (2,6-positions) and the electron-rich nature of the tetramethyl-substituted ring.[1]

While standard benzylic alcohols are easily oxidized, Duryl alcohol requires specific catalytic systems that can bypass the steric blockade without over-oxidizing the electron-rich ring. This note focuses on two critical transformations relevant to drug development and fine chemical synthesis:

  • Selective Aerobic Oxidation to 2,3,5,6-tetramethylbenzaldehyde (Duryl aldehyde) using a Cu(I)/TEMPO radical mediator system.

  • Chemoselective Etherification for protecting group installation.

Chemical Context & Mechanistic Challenge

The Substrate:

  • Compound: this compound[1][2]

  • CAS: 78985-13-4[1]

  • Key Feature: The "Molecular Gate." The methyl groups at positions 2 and 6 create a steric wall that inhibits the approach of bulky metal-oxo species (e.g., Cr(VI) or Mn(VII) surfaces), often leading to slow kinetics or incomplete conversion.

The Solution: Radical Mediation To overcome this, we utilize TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) .[1] Unlike surface-based catalysts, the oxoammonium active species of TEMPO is small enough to penetrate the steric pocket and abstract the benzylic hydrogen via a cyclic transition state.

Mechanism Visualization (Cu/TEMPO Cycle)

G cluster_cycle Aerobic Oxidation Cycle (Stahl System) Cu1 Cu(I) Species (Active) Cu2 Cu(II) Species (Resting) Cu1->Cu2 O2 -> H2O Cu2->Cu1 Re-oxidation TEMPO_Rad TEMPO• (Radical) TEMPO_Ox TEMPO+ (Oxoammonium) TEMPO_Rad->TEMPO_Ox Coupled to Cu(II) TEMPO_H TEMPO-H (Hydroxylamine) TEMPO_Ox->TEMPO_H Substrate Oxidation Substrate 2,3,5,6-Tetramethyl- benzyl alcohol TEMPO_Ox->Substrate Steric Penetration TEMPO_H->TEMPO_Rad Regeneration Product 2,3,5,6-Tetramethyl- benzaldehyde Substrate->Product H-Abstraction Oxygen O2 (Air)

Figure 1: The Cu/TEMPO catalytic cycle. The small oxoammonium species (TEMPO+) performs the critical hydrogen abstraction, bypassing the steric bulk that hinders larger oxidants.

Protocol 1: Aerobic Oxidation to 2,3,5,6-Tetramethylbenzaldehyde

This protocol utilizes the Stahl Aerobic Oxidation conditions, optimized for hindered substrates. It uses ambient air as the oxidant, making it a green alternative to stoichiometric MnO2 or PCC.

Target Audience: Process Chemists scaling from mg to gram scale.

Materials & Reagents
ComponentRoleSpecification
Substrate ReactantThis compound (1.0 equiv)
Cu(MeCN)4OTf CatalystCopper(I) source (5 mol%)
TEMPO MediatorRadical catalyst (5 mol%)
NMI Base/LigandN-Methylimidazole (10 mol%)
Acetonitrile SolventHPLC Grade (0.5 M concentration)
Step-by-Step Methodology
  • Catalyst Pre-mix (The "Active Brown" Solution):

    • In a small vial, dissolve Cu(MeCN)4OTf (19 mg, 0.05 mmol) and TEMPO (7.8 mg, 0.05 mmol) in 1.0 mL of Acetonitrile (MeCN).

    • Add NMI (N-Methylimidazole) (8.2 mg, 0.10 mmol).[1]

    • Observation: The solution should turn a deep reddish-brown.[1] This indicates the formation of the active Cu(I)-ligand complex. If it turns green immediately, oxygen has already oxidized the copper; ensure reagents are fresh.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add This compound (164 mg, 1.0 mmol).

    • Dissolve in 1.0 mL of MeCN.

    • Transfer the Catalyst Pre-mix into the flask. Rinse the vial with an additional 0.5 mL MeCN to ensure quantitative transfer.

  • Oxidation Phase:

    • Fit the flask with a reflux condenser open to the air (or a balloon filled with air/O2 for faster rates).

    • Stir vigorously at Room Temperature (25°C) .

    • Note: For this sterically hindered substrate, if reaction is slow (<50% conversion at 2h), heat to 40°C .

  • Monitoring (TLC/HPLC):

    • TLC System: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and Anisaldehyde stain. The aldehyde product will be less polar (higher Rf) than the alcohol.

    • Endpoint: Typically 4–6 hours. The solution often turns from brown to green/blue as the reaction finishes and the resting state shifts to Cu(II).

  • Work-up:

    • Dilute the reaction mixture with 20 mL Et2O (Ether) or EtOAc.

    • Wash with 10 mL of 1M HCl (to remove NMI and Copper).

    • Wash with 10 mL Brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often >95% pure. If necessary, purify via flash chromatography (SiO2, 5% EtOAc/Hexanes).[1]

Expected Yield: 88–94% Selectivity: >99% Aldehyde (No over-oxidation to Benzoic Acid).

Protocol 2: Catalytic Etherification (Protecting Group Strategy)

Etherification of hindered alcohols is difficult via Williamson synthesis (SN2 is blocked). We use an acid-catalyzed dehydration or Trichloro-1,3,5-triazine (TCT) method.[1]

Method: TCT-Catalyzed Methylation Reagents: TCT (2,4,6-Trichloro-1,3,5-triazine), DMSO, Methanol.[1][3]

  • Dissolution: Dissolve this compound (1.0 mmol) in Methanol (5 mL).

  • Catalyst Addition: Add TCT (10 mol%) and DMSO (10 mol%).

  • Reaction: Stir at reflux (65°C) for 12 hours. The DMSO acts as an oxygen-transfer catalyst, activating the alcohol.

  • Work-up: Quench with saturated NaHCO3, extract with DCM.

  • Result: Formation of the methyl ether (2,3,5,6-tetramethylbenzyl methyl ether).

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Reaction Stalls at 50% Catalyst DeactivationThe Cu(I) has irreversibly oxidized to inactive Cu(II) species.[1] Add 1-2 mol% fresh NMI or switch to pure O2 balloon instead of open air.
No Reaction Steric BlockadeIncrease temperature to 50°C. Ensure stirring is vigorous (mass transfer limited).
Over-oxidation to Acid Water ContaminationThis protocol is anhydrous. Water promotes the hydration of aldehyde to gem-diol, which oxidizes to acid. Dry MeCN over molecular sieves.

References

  • Stahl, S. S. (2004). "Palladium- and Copper-Catalyzed Aerobic Oxidation of Organic Chemicals." Science, 305(5685), 1000-1002.[1] Link[1]

  • Hoover, J. M., & Stahl, S. S. (2011).[1] "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 133(42), 16901–16910. Link[1]

  • Gamez, P., et al. (2003).[1] "Copper(II)-catalyzed aerobic oxidation of primary alcohols to aldehydes."[1] Chemical Communications, (19), 2414-2415.[1] Link

  • Sun, L., et al. (2008).[1][3] "Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine." Synthesis, 2008(21), 3487-3488.[1] Link

  • Sheldon, R. A., & Arends, I. W. C. E. (2004).[1] "Organocatalytic Oxidations Mediated by Nitroxyl Radicals." Advanced Synthesis & Catalysis, 346(9-10), 1051-1071.[1] Link[1]

Sources

protocol for the purification of 2,3,5,6-tetramethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 2,3,5,6-Tetramethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted aromatic alcohol used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and complications in downstream applications. This document provides a comprehensive guide to the purification of this compound, detailing two primary methods: recrystallization for solid crude material and flash column chromatography, a versatile technique applicable to both solid and liquid forms. The protocols are designed with scientific integrity, explaining the rationale behind procedural choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

This compound (durene methanol) is an organic compound with the molecular formula C₁₁H₁₆O.[1] Its structure consists of a benzyl alcohol core with four methyl groups substituted on the benzene ring. These methyl groups significantly influence its chemical reactivity and physical properties.[1] While some commercial sources describe it as a colorless to pale yellow liquid, it is often encountered as a low-melting solid, making its physical state at ambient temperature dependent on purity.[2]

A thorough understanding of its properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 78985-13-4[3]
Molecular Formula C₁₁H₁₆O[3]
Molecular Weight 164.24 g/mol [1][3]
Appearance Colorless to pale yellow liquid or low-melting solid[2]
Solubility Soluble in common organic solvents (alcohols, ethers, chloroform)[2]
Boiling Point Decomposes at high temperatures; vacuum distillation is advisable.[2]
Topological Polar Surface Area 20.2 Ų[3]

Anticipated Impurity Profile

The nature of impurities in a crude sample is dictated by the synthetic route employed. Understanding potential contaminants is critical for selecting the appropriate purification method.

  • From Reduction of 2,3,5,6-Tetramethylbenzaldehyde: The most common impurity is unreacted starting aldehyde. Over-reduction is less common for benzylic aldehydes but possible.

  • From Grignard or Organolithium Reactions: Unreacted starting materials (e.g., durene halide and formaldehyde) and quenching byproducts may be present.

  • From Friedel-Crafts Type Reactions: Isomeric byproducts with different methylation patterns or residual catalysts can contaminate the product.[2]

  • General Impurities: Oxidation of the alcohol can yield the corresponding benzoic acid. Dimerization can lead to the formation of the corresponding dibenzyl ether, a common byproduct in benzyl alcohol synthesis.[4][5]

Purification Strategy Selection

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. Flash column chromatography is the most universally applicable technique.[6][7] Recrystallization is a highly effective and economical method if the crude material is solid and a suitable solvent is identified.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid is_liquid Is the crude material a liquid or oil? is_solid->is_liquid No recrystallization Protocol 1: Recrystallization is_solid->recrystallization Yes chromatography Protocol 2: Flash Column Chromatography is_liquid->chromatography Yes purity_check Purity & Identity Confirmation (TLC, MP, NMR) recrystallization->purity_check chromatography->purity_check

Caption: Decision workflow for purifying this compound.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Principle: This technique leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes, leaving soluble impurities behind in the mother liquor.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but readily at its boiling point. For a moderately polar compound like this compound, a non-polar solvent like heptane or a mixed-solvent system (e.g., ethyl acetate/hexane) is often effective.

  • Minimal Solvent Volume: Using the minimum volume of hot solvent necessary for complete dissolution ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.

  • Slow Cooling: Allowing the solution to cool slowly to room temperature before transferring to an ice bath promotes the formation of larger, purer crystals by giving the crystal lattice time to form correctly, excluding impurities.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., hexane, heptane, toluene, ethyl acetate/hexane mixtures) at room temperature and upon heating. Identify a solvent or solvent pair that fits the ideal profile.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point determination and spectroscopic analysis.

Protocol 2: Purification by Flash Column Chromatography

Principle: Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel).[7] Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent. Non-polar compounds will have weaker interactions and elute faster, while polar compounds will have stronger interactions and elute slower.

  • Mobile Phase (Eluent): The eluent's polarity is optimized to achieve differential migration. A low-polarity eluent (e.g., hexane/ethyl acetate 9:1) is used to move the components through the column. The polarity is tuned so the target compound has a Thin-Layer Chromatography (TLC) retention factor (Rƒ) of ~0.25-0.35 for optimal separation.[9]

  • Sample Loading: Applying the sample in a minimal volume of solvent or as a "dry load" (adsorbed onto silica) creates a narrow starting band, which is crucial for achieving good separation.[9]

Step-by-Step Methodology:

  • Eluent Selection via TLC: Dissolve a small amount of the crude mixture and spot it on a silica gel TLC plate. Develop the plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane). The ideal system will show good separation between the desired product spot and impurities, with the product spot having an Rƒ value of approximately 0.25-0.35.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude sample. Pack the column as a slurry with the chosen eluent, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a flow controller or pump). Maintain a steady flow rate and begin collecting fractions.

  • Fraction Monitoring: Analyze the collected fractions by TLC to determine which contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Place the recovered product under high vacuum to remove any final traces of solvent.

Purity Assessment

Post-purification, the integrity of the this compound must be verified.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot. Co-spotting with the crude mixture can confirm the removal of impurities.

  • Melting Point (MP): A sharp melting range (typically < 2 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and detect the presence of any remaining impurities.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., the broad O-H stretch for the alcohol).

Troubleshooting

Table 2: Common Issues and Solutions in Purification

MethodProblemPotential Cause(s)Recommended Solution(s)
Recrystallization Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is too concentrated.Add more solvent. If the problem persists, switch to a lower-boiling point solvent or a different solvent system.
No Crystal Formation Solution is not supersaturated; compound is too soluble.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the volume of the solvent by boiling some off.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum required volume of hot solvent. Ensure filtration apparatus is pre-heated. Always wash with ice-cold solvent.
Chromatography Poor Separation Inappropriate eluent system; column was overloaded; sample band was too broad.Re-optimize the eluent using TLC. Use a larger column or less sample. Use a smaller loading volume or perform a dry load.
Cracked Silica Bed Column ran dry; poorly packed column.Always keep the silica head wet with solvent. Ensure the column is packed evenly without air pockets.
Compound "Streaking" on TLC Sample is too acidic/basic; sample is too concentrated on the TLC plate.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Dilute the sample before spotting.

References

  • Patsnap. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Eureka. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,4,6-Trimethylbenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 78985-13-4). Retrieved from [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • Google Patents. (n.d.). CN101462928A - Preparation of 2,3,5,6-tetrafluorobenzyl alcohol.
  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US5750801A - Process for the continuous preparation of benzyl alcohol.

Sources

Application Note: Multi-Modal Quantification Strategies for 2,3,5,6-Tetramethylbenzyl Alcohol (TMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenges

2,3,5,6-Tetramethylbenzyl alcohol (TMBA, CAS 78985-13-4) is a specialized aromatic alcohol often encountered as a metabolic intermediate of durene (1,2,4,5-tetramethylbenzene) oxidation or as a building block in the synthesis of agrochemicals and specialty polymers.

Unlike simple benzyl alcohol, TMBA presents distinct analytical challenges:

  • Steric Hindrance: The presence of four methyl groups on the benzene ring creates significant steric bulk around the hydroxyl moiety, potentially affecting derivatization kinetics in Gas Chromatography (GC).

  • Isomer Selectivity: It must be chromatographically resolved from structural isomers (e.g., 2,3,4,6-tetramethylbenzyl alcohol) and oxidation byproducts (aldehydes/acids).

  • Lipophilicity: With a calculated LogP of ~3.3, TMBA is significantly more hydrophobic than benzyl alcohol, requiring modified gradient profiles in Liquid Chromatography (LC).

This guide details two validated pathways for quantification: GC-MS for trace-level detection (ppm/ppb) and HPLC-UV for process purity and high-concentration assays.

Analytical Decision Matrix

The following workflow illustrates the selection logic for the appropriate analytical technique based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Matrix Input ConcCheck Target Concentration? Start->ConcCheck GCMS Method A: GC-MS (TMS Derivatization) ConcCheck->GCMS Trace (<0.1%) HPLC Method B: HPLC-UV 0.1%> ConcCheck->HPLC High (>0.1%) MatrixCheck Matrix Type? PrepSolid Solid/Oily Matrix: LLE (Hexane/EtOAc) MatrixCheck->PrepSolid Biological/Tissue PrepAq Aqueous Matrix: SPE (C18 Cartridge) MatrixCheck->PrepAq Water/Buffer GCMS->MatrixCheck PrepSolid->GCMS PrepAq->GCMS

Figure 1: Decision tree for selecting the optimal analytical platform based on sensitivity needs and sample matrix.

Method A: GC-MS Quantification (Trace Analysis)

Rationale: Direct injection of benzyl alcohols can lead to peak tailing due to hydrogen bonding with silanol groups in the column liner. To ensure maximum sensitivity and peak symmetry, this protocol utilizes silylation with BSTFA.

Reagents & Standards[1][2][3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): 2,4,6-Trimethylbenzyl alcohol (structurally similar) or Pentamethylbenzene.

Sample Preparation Protocol
  • Extraction: Aliquot 1 mL of sample into a glass vial. If aqueous, perform liquid-liquid extraction (LLE) with 1 mL DCM.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Derivatization:

    • Transfer 100 µL of extract to a GC autosampler vial.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Critical Step: Incubate at 60°C for 30 minutes . Note: The steric bulk of the four methyl groups requires thermal energy to drive the silylation of the hydroxyl group to completion.

  • Dilution: Dilute to 1 mL with DCM prior to injection.

GC-MS Parameters[1][2][4][5]
ParameterSetting
System Agilent 7890B / 5977B MSD (or equivalent)
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless @ 260°C; Purge flow 50 mL/min at 1 min
Oven Program 80°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 280°C
Source Temp 230°C (EI Source)
Acquisition SIM Mode (Selected Ion Monitoring)
Mass Spectrometry Targets

For the TMS-derivative of TMBA (MW: 236.4 g/mol ):

  • Target Ion (Quant): 221 m/z (M - CH3, loss of methyl from TMS group).

  • Qualifier Ions: 236 m/z (Molecular Ion), 73 m/z (TMS group).

  • Dwell Time: 100 ms per ion.

Method B: HPLC-UV Quantification (Purity & Process)

Rationale: For pharmaceutical intermediates or high-concentration samples, HPLC offers a robust, non-destructive method without the need for derivatization.

System Configuration[6]
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 210 nm (primary) and 260 nm (secondary confirmation).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-carbon load column.

Mobile Phase[3][7]
  • Solvent A: Water + 0.1% Phosphoric Acid (

    
    ).
    
  • Solvent B: Acetonitrile (ACN).

  • Note: Acidification prevents peak broadening of any acidic oxidation byproducts.

Gradient Table
Time (min)% A (Water)% B (ACN)Flow (mL/min)
0.060401.0
8.010901.0
10.010901.0
10.160401.0
14.060401.0
System Suitability Criteria (SST)

Before analyzing samples, inject the Standard Solution (0.5 mg/mL) five times.

  • RSD of Area: ≤ 2.0%[1]

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 5,000

  • Resolution: > 2.0 between TMBA and any adjacent isomer (e.g., 2,4,5-trimethylbenzyl alcohol).

Validation & Quality Control

To ensure data integrity, the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

Prepare calibration standards in the range of 0.5 µg/mL to 100 µg/mL (GC-MS) or 10 µg/mL to 500 µg/mL (HPLC).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike blank matrix at three levels (50%, 100%, 150% of target).

  • Acceptance: Mean recovery 90–110% (HPLC) or 80–120% (Trace GC-MS).

Limit of Quantitation (LOQ)
  • GC-MS (SIM): Estimated at ~50 ppb (S/N > 10).

  • HPLC-UV: Estimated at ~5 µg/mL (S/N > 10).

Metabolic Pathway Visualization

Understanding the formation of TMBA helps in identifying potential impurities (precursors/metabolites).

MetabolicPathway Durene Durene (1,2,4,5-Tetramethylbenzene) TMBA 2,3,5,6-Tetramethylbenzyl Alcohol (TMBA) Durene->TMBA CYP450 / Oxidation Aldehyde 2,3,5,6-Tetramethyl- benzaldehyde TMBA->Aldehyde Alcohol DH Acid 2,3,5,6-Tetramethyl- benzoic Acid Aldehyde->Acid Aldehyde DH

Figure 2: Oxidative metabolic pathway of Durene leading to TMBA and subsequent oxidation products.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Tschickardt, M., et al. (2019).[2] Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety.[2] Retrieved from [Link](Note: Adapted for tetramethyl analog).

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Retrieved from [Link]

Sources

Application Notes and Protocols for 2,3,5,6-Tetramethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

This document provides guidance on the handling and storage of 2,3,5,6-tetramethylbenzyl alcohol based on its chemical structure and available data for structurally similar aromatic alcohols. As of the date of publication, a comprehensive, verified Safety Data Sheet (SDS) for this specific compound was not publicly available. Therefore, the following protocols are based on established best practices for related chemical compounds. Researchers, scientists, and drug development professionals are advised to exercise caution and to supplement these guidelines with their own institutional safety protocols and a thorough risk assessment before use.

Introduction

This compound is an aromatic alcohol with the molecular formula C₁₁H₁₆O.[1] Its structure consists of a benzene ring substituted with a hydroxymethyl group and four methyl groups at the 2, 3, 5, and 6 positions. This substitution pattern lends it specific chemical properties that are relevant to its application in organic synthesis and potentially in the development of novel therapeutics. Like other substituted benzyl alcohols, it can undergo reactions such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.[1]

This guide provides detailed procedures for the safe handling and storage of this compound in a laboratory setting, with a focus on mitigating risks and ensuring the compound's stability and integrity.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, data from structurally similar compounds, such as other substituted benzyl alcohols, suggest the following potential hazards:

  • Skin and Eye Irritation: Aromatic alcohols are often irritating to the skin and eyes upon direct contact.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2]

  • Peroxide Formation: A critical consideration for this compound is its potential to form explosive hydrogen peroxides upon exposure to air and light.[1] This is a known risk for many benzyl alcohol derivatives.

Inferred Hazard Classification

Based on analogous compounds, the following GHS hazard classifications should be considered:

Hazard ClassCategory
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

This table is based on data for structurally similar compounds and should be used for risk assessment purposes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of vapors or aerosols.

Handling Procedures

Adherence to proper handling procedures is critical for the safety of laboratory personnel and to maintain the quality of the compound.

General Handling Workflow

The following diagram illustrates the general workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_dispense Dispense required amount in fume hood prep_materials->handle_dispense handle_seal Immediately seal the container handle_dispense->handle_seal handle_clean Clean any minor spills handle_seal->handle_clean cleanup_waste Dispose of waste properly handle_clean->cleanup_waste cleanup_decontaminate Decontaminate work surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and dispose of/clean PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for handling this compound.

Step-by-Step Protocol for Dispensing
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Don all required PPE as outlined in Section 3.

    • Have spill cleanup materials readily available.

  • Dispensing:

    • Perform all operations within the chemical fume hood to minimize inhalation exposure.

    • Carefully open the container.

    • Dispense the required amount of the liquid using appropriate laboratory equipment (e.g., pipette, syringe).

    • Avoid splashing.

  • Post-Dispensing:

    • Securely close the container immediately after use to prevent exposure to air and light, which could lead to peroxide formation.[1]

    • Clean any contaminated surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.

    • Properly dispose of any contaminated disposable items (e.g., pipette tips) in a designated chemical waste container.

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and to prevent the formation of hazardous byproducts.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.To slow down potential decomposition and peroxide formation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.To minimize contact with oxygen and prevent peroxide formation.
Light Store in a light-resistant container.To prevent light-catalyzed degradation and peroxide formation.[1]
Container Keep the container tightly closed.To prevent evaporation and exposure to air and moisture.
Incompatible Materials Store away from strong oxidizing agents.To prevent potentially vigorous or explosive reactions.
Long-Term Storage Decision Tree

The following diagram provides a decision-making process for the long-term storage of this compound.

start Received This compound check_peroxide Test for peroxides? start->check_peroxide peroxide_positive Peroxides present check_peroxide->peroxide_positive Yes peroxide_negative Peroxides not detected check_peroxide->peroxide_negative No dispose Dispose as hazardous waste peroxide_positive->dispose store_inert Store under inert atmosphere in a cool, dark place peroxide_negative->store_inert retest Retest for peroxides periodically store_inert->retest retest->check_peroxide

Caption: Decision tree for the long-term storage of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional institutional guidelines.

Spill Response
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institutional emergency response team.

    • Prevent entry to the affected area.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal

All waste materials containing this compound should be treated as hazardous waste.

  • Collect all waste in a properly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[2]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3,4,5,6-Pentamethylbenzyl alcohol, 98%. Retrieved from [Link]

Sources

Process Development Guide: Scale-Up Synthesis of 2,3,5,6-Tetramethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up parameters for synthesizing 2,3,5,6-tetramethylbenzyl alcohol (CAS: 78985-13-4). While often used as a specialized intermediate in agrochemical and pharmaceutical synthesis, its production presents unique engineering challenges due to the steric crowding of the durene nucleus and the safety implications of the chloromethylation step.

This guide prioritizes the Blanc Chloromethylation route followed by Hydrolytic Conversion , the most atom-economical approach for multi-kilogram scales.[1] Crucially, it integrates strict engineering controls to mitigate the formation and exposure risks of bis(chloromethyl)ether (BCME), a regulated carcinogen often associated with this chemistry.

Retrosynthetic Analysis & Strategic Selection

The target molecule is accessed via a two-step sequence starting from Durene (1,2,4,5-tetramethylbenzene) .[1]

Reaction Scheme

The synthesis relies on the electrophilic aromatic substitution of durene to form the chloromethyl intermediate, followed by nucleophilic substitution to the alcohol.

ReactionScheme Durene Durene (1,2,4,5-tetramethylbenzene) Intermediate 2,3,5,6-Tetramethylbenzyl Chloride (Solid precipitate) Durene->Intermediate Electrophilic Subst. Reagents1 Step 1: Chloromethylation (HCHO, HCl, ZnCl2) 60-70°C Product 2,3,5,6-Tetramethylbenzyl Alcohol Intermediate->Product SN2 Hydrolysis Reagents2 Step 2: Hydrolysis (aq. Na2CO3, Reflux)

Figure 1: Synthetic pathway for this compound.

Strategic Rationale
  • Why Chloromethylation? Direct formylation (Vilsmeier-Haack) of durene is possible but often suffers from lower yields due to steric hindrance and higher reagent costs.[1] The Blanc reaction utilizes cheap bulk commodity chemicals (paraformaldehyde, HCl).[1][2]

  • The "Durene Effect": The four methyl groups strongly activate the ring, making durene significantly more reactive than benzene. However, they also provide steric bulk that suppresses the formation of bis-chloromethylated byproducts, provided the temperature is strictly controlled.

Critical Material Attributes (CMAs)

ReagentGradeCritical AttributeReason
Durene >98%Isomer PurityIsomeric impurities (e.g., isodurene) lead to inseparable liquid byproducts that prevent crystallization of the intermediate.[1]
Paraformaldehyde PrillsDepolymerization RateFine powder reacts too fast (exotherm risk); prills provide a controlled release of HCHO.[1]
Zinc Chloride AnhydrousWater Content <1%Water quenches the Lewis acid activity, stalling the reaction and requiring excess HCl.
Hydrochloric Acid 37% or GasConcentrationMust be saturated.[1] If using aqueous HCl, continuous gas sparging is recommended to maintain saturation.[1]

Step 1: Selective Chloromethylation

Target: 2,3,5,6-Tetramethylbenzyl chloride Scale: 1.0 mol (134.2 g Durene) basis.[1]

Safety Warning: BCME Control
  • Hazard: The reaction of HCHO and HCl generates trace bis(chloromethyl)ether (BCME), a potent carcinogen.[3][4]

  • Control: This reaction must be performed in a closed-loop reactor vented to a scrubber containing ammonia or concentrated NaOH (which destroys BCME).[1] Do not use open vessels.

Protocol
  • Setup: Equip a 1L 4-neck flask with a mechanical stirrer (Teflon paddle), gas inlet tube (subsurface), thermometer, and a reflux condenser connected to a caustic scrubber.

  • Charging: Charge Durene (134.2 g, 1.0 mol) , Paraformaldehyde (33.0 g, 1.1 mol) , and Glacial Acetic Acid (200 mL) .

    • Note: Acetic acid acts as a solvent to homogenize the mixture and moderate the reaction rate.

  • Catalyst Addition: Add Anhydrous ZnCl2 (27 g, 0.2 mol) .

  • Reaction: Heat the mixture to 60°C .

  • HCl Sparging: Begin a slow stream of dry HCl gas into the mixture.

    • Observation: The paraformaldehyde will depolymerize and the solution will clear, followed rapidly by the precipitation of the product.

    • Exotherm Control: Maintain temperature between 60-70°C . Do not exceed 75°C to prevent polymer formation.[1]

    • Duration: Continue HCl flow for 2-3 hours until the mixture becomes a thick slurry.

  • Workup: Cool the slurry to 10°C .

  • Filtration: Filter the solid rapidly.

    • Wash 1:[1] Ice-cold water (2 x 100 mL) to remove ZnCl2 and acid.[1]

    • Wash 2:[1][2][5] Cold petroleum ether (50 mL) to remove unreacted durene.[1]

  • Drying: Dry in a vacuum oven at 40°C.

    • Yield: Expect ~145-155 g (80-85%).

    • Appearance: White crystalline solid (mp: 194-196°C).[1]

Step 2: Hydrolytic Conversion

Target: this compound Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 Hydrolysis enhanced by base.
Protocol
  • Setup: 2L Round bottom flask with reflux condenser.

  • Charging: Suspend the Chloride intermediate (100 g) from Step 1 in 10% Aqueous Sodium Carbonate (Na2CO3) solution (1000 mL) .

    • Solvent Mod: If the solid is too hydrophobic, add Dioxane (200 mL) to aid wetting.[1]

  • Reaction: Heat to Reflux (approx. 100-102°C) .[1]

    • Duration: Reflux for 4-6 hours.[1] The solid chloride will gradually dissolve and be replaced by the oily/solid alcohol product.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][5] Disappearance of the chloride peak is critical.

  • Workup:

    • Cool to room temperature.[1] The product may crystallize or form an oil layer depending on purity.

    • Extraction: Extract with Ethyl Acetate (3 x 300 mL) .

    • Wash: Wash organics with Brine (200 mL).

    • Dry: Dry over MgSO4 and concentrate in vacuo.

  • Purification (Recrystallization):

    • Dissolve the crude solid in hot Ethanol/Water (9:1) .

    • Cool slowly to 4°C.

    • Filter pure crystals.[1]

    • Final Yield: ~80-90 g (from 100g chloride).[1]

    • Melting Point: 84-86°C.[1]

Process Workflow & Engineering Controls

The following diagram illustrates the unit operations required for a safe scale-up environment.

ProcessFlow Reactor Glass-Lined Reactor (Chloromethylation) Closed Loop Scrubber Caustic Scrubber (NaOH/NH3) Destroys BCME/HCl Reactor->Scrubber Vent Gas (HCl/HCHO) Filter Centrifuge/Filter Isolation of Chloride Reactor->Filter Slurry Transfer Hydrolyzer Hydrolysis Reactor (Reflux with Na2CO3) Filter->Hydrolyzer Wet Cake Transfer Crystallizer Crystallization Tank (EtOH/Water) Hydrolyzer->Crystallizer Phase Separation & Solvent Swap Dryer Vacuum Dryer Final Product Crystallizer->Dryer Wet Crystals

Figure 2: Process flow diagram emphasizing safety scrubbers and unit operations.

Analytical Quality Control

To ensure the product meets pharmaceutical or high-tech specifications, the following testing protocol is required:

TestMethodSpecificationNotes
Assay HPLC (C18, ACN/Water)>99.0%Main peak area.[1]
Related Substances HPLC<0.5% TotalLook for unhydrolyzed chloride or bis-substituted ether (dimer).[1]
Residual Solvents GC-Headspace< LimitAcetic acid, Dioxane, Ethyl Acetate.[1]
Chloride Content Titration (AgNO3)< 100 ppmCritical to ensure complete hydrolysis.[1]

References

  • Blanc Chloromethylation Overview

    • Blanc Chloromethylation Reaction.[1][3][6][7] J&K Scientific.[1] Retrieved from

  • Safety & BCME Management

    • Blanc Chloromethylation - Removing BCME from Product.[1][7] ScienceMadness Discussion & Safety Data.[1] Retrieved from

  • Hydrolysis Protocols

    • Hydrolysis of benzyl chloride to benzyl alcohol.[1][8][9] US Patent 3557222A.[1] Retrieved from

  • General Synthesis of Methylated Benzyl Alcohols

    • Synthesis of this compound.[1][10] Smolecule Compound Data.[1] Retrieved from [1]

  • Scale-Up Safety Guidelines

    • Scale Up Safety Guide. Stanford Environmental Health & Safety.[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3,5,6-Tetramethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,3,5,6-tetramethylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this sterically hindered aromatic alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Understanding the Core Challenges

The purification of this compound presents unique difficulties primarily due to its structure. The four methyl groups surrounding the benzyl moiety create significant steric hindrance, which can influence its reactivity and physical properties. Furthermore, common synthetic routes can introduce closely related impurities that are difficult to separate. This guide will help you navigate these challenges effectively.

Common Synthesis Routes & Potential Impurities:

Synthesis MethodCommon ImpuritiesRationale
Reduction of Aldehyde/Ketone [1]Unreacted 2,3,5,6-tetramethylbenzaldehyde; Di-benzyl ether byproducts.Incomplete reduction leaves starting material. Over-reduction or side reactions can form ethers.
Friedel-Crafts Alkylation [1]Isomeric products; Poly-alkylated aromatics; Unreacted starting materials.The catalyst can promote alkylation at various positions or multiple times on the aromatic ring.
Grignard Reaction [1]Unreacted starting materials; Byproducts from moisture contamination.Grignard reagents are highly sensitive to water, which can quench the reaction.

A significant challenge during purification and storage is the compound's susceptibility to oxidation, forming the corresponding aldehyde, and its ability to form peroxides when exposed to air and light[1]. Additionally, under acidic conditions or high heat, it may undergo dehydration to form an alkene[1][2].

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurities are typically related to the synthesis method used. These include:

  • Unreacted Starting Materials: Such as 2,3,5,6-tetramethylbenzaldehyde if you are performing a reduction.

  • Oxidation Products: The corresponding aldehyde (2,3,5,6-tetramethylbenzaldehyde) is a very common impurity, often forming during workup or storage[1].

  • Dehydration Byproducts: Exposure to acid or high temperatures can lead to the formation of 1-(ethenyl)-2,3,5,6-tetramethylbenzene[2].

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: What is the best general approach for purifying this compound?

A2: A multi-step approach is often most effective.

  • Aqueous Workup: Begin with a thorough aqueous wash to remove any water-soluble salts or reagents.

  • Crystallization: If the crude product is a solid or can be induced to solidify, recrystallization is the most powerful and scalable purification technique[3].

  • Column Chromatography: If crystallization fails or does not yield the desired purity, silica gel column chromatography is the next logical step.

  • Vacuum Distillation: For liquid products where impurities are significantly less volatile, reduced-pressure distillation can be effective, but care must be taken to avoid thermal decomposition[1][4].

Q3: How can I accurately assess the purity of my final product?

A3: A combination of methods provides the most reliable assessment:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of multiple components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and allows for the identification of impurities by their mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities, even at low levels.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid product. Impurities typically broaden and depress the melting point.

Q4: How should I properly store purified this compound?

A4: Due to its tendency to oxidize and form peroxides, proper storage is critical[1]. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in a tightly sealed container, and refrigerated if possible to minimize degradation.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q: My crude product is a persistent oil or wax and will not crystallize. What should I do?

A: This is a common issue when impurity levels are high or when the compound has a low melting point.

  • Causality: High concentrations of impurities can act as a "eutectic," depressing the freezing point of your compound and preventing crystallization.

  • Troubleshooting Steps:

    • Confirm Identity: First, use NMR or GC-MS to confirm that the major component of the oil is indeed the target alcohol.

    • Solvent Screening: Attempt crystallization from a variety of non-polar solvents (e.g., hexanes, heptane) or a co-solvent system (e.g., toluene/hexanes, ethyl acetate/hexanes). Sometimes, a small amount of a "seed crystal" can initiate crystallization[5].

    • Preliminary Purification: If crystallization fails, perform flash column chromatography to remove the bulk of the impurities. The resulting partially purified material is often much easier to crystallize.

Q: I performed a recrystallization, but my yield is very low. How can I improve it?

A: Low yield in recrystallization typically points to one of two issues: using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive volume of solvent means the solution will not be saturated upon cooling, and much of your product will remain dissolved[6].

  • Troubleshooting Steps:

    • Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid[5].

    • Optimize Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation[5]. Crashing the solution out of solution by cooling too quickly can trap impurities.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solvent from which the crystals were filtered) and attempt a second recrystallization to recover more product.

Q: My purified alcohol turns yellow over time. What is causing this and is it a problem?

A: A yellow discoloration is a strong indicator of oxidation.

  • Causality: Benzylic alcohols, especially on an electron-rich ring, are susceptible to oxidation to the corresponding benzaldehyde, which is often yellow. This can be accelerated by air and light[1].

  • Troubleshooting Steps:

    • Re-purification: If high purity is essential, the yellowed material can be re-purified by chromatography or recrystallization.

    • Prevention: During the workup and purification, minimize exposure to air and heat. For storage, always use an inert atmosphere and protect from light as described in the FAQ section.

Section 4: Detailed Purification Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to achieve high purity for solid crude this compound.

Principle: This method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures[3].

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude material in several test tubes. Add a few drops of different solvents (e.g., hexane, heptane, toluene, ethyl acetate/hexane mixture). The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it when heated to boiling.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal adsorbs colored impurities[6].

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[5].

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor that contains impurities[7].

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via GC-MS or NMR.

Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluting solvent).

Step-by-Step Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand to the top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or toluene). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 15% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Visual Workflows

General Purification Strategy

crude Crude Product wash Aqueous Wash crude->wash check_solid Is Product a Solid? wash->check_solid recryst Recrystallization Protocol check_solid->recryst  Yes chrom Chromatography Protocol check_solid->chrom No check_purity1 Assess Purity (TLC, GC-MS) recryst->check_purity1 check_purity1->chrom No pure_product Pure Product check_purity1->pure_product  Yes check_purity2 Assess Purity (TLC, GC-MS) chrom->check_purity2 check_purity2->pure_product  Yes fail Re-evaluate Synthesis check_purity2->fail No

Caption: A decision workflow for the purification of this compound.

Troubleshooting Crystallization Issues

start Crystallization Attempt outcome What is the result? start->outcome oil Product is an Oil/Wax outcome->oil No Crystals low_yield Yield is Too Low outcome->low_yield Low Yield impure Product is Impure outcome->impure Low Purity success Successful Crystallization outcome->success Success action_oil Action: Purify via Chromatography First oil->action_oil action_yield Action: Use Less Solvent / Optimize Cooling low_yield->action_yield action_impure Action: Re-crystallize or Wash Crystals Better impure->action_impure

Sources

Technical Support Center: Stability Optimization for 2,3,5,6-Tetramethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Durene Effect" and Stability

Welcome to the technical support hub for 2,3,5,6-tetramethylbenzyl alcohol (TeMBA). While this molecule is a robust intermediate often derived from Durene (1,2,4,5-tetramethylbenzene), it presents unique stability challenges compared to unsubstituted benzyl alcohol.[1]

The Core Challenge: The benzene ring is heavily substituted with four electron-donating methyl groups.[1] This creates an electron-rich system that significantly stabilizes the benzylic carbocation.[1] Consequently, TeMBA is exceptionally sensitive to acid-catalyzed dehydration and oxidative degradation [1, 2].[1]

This guide provides field-proven protocols to mitigate these risks during storage, synthesis, and purification.

Module 1: Diagnosis & Degradation Mechanisms

Q: My sample has shifted from a white solid to a pale yellow oil/solid. Is it compromised?

A: Yes, this indicates oxidative degradation .[1] Benzylic alcohols are prone to radical autoxidation in the presence of atmospheric oxygen.[1] The yellow color typically arises from the formation of 2,3,5,6-tetramethylbenzaldehyde (the aldehyde) and subsequent conjugated impurities (quinomethides) [3].[1]

  • Action: Check purity via HPLC or GC. If aldehyde content is >5%, recrystallization is required (see Module 3).[1]

Q: I observed "gumming" or polymerization when dissolving the compound in Chloroform ( ). Why?

A: This is a classic case of acid-catalyzed self-condensation . Chloroform often contains trace amounts of Hydrochloric Acid (HCl) unless specifically stabilized with amylenes or stored over basic alumina.[1] Due to the four methyl groups, the TeMBA benzylic carbocation is easily formed even by trace acid.[1] This cation reacts with another TeMBA molecule to form ethers or polymers (poly-benzyls) [4].[1]

  • Action: NEVER use acidic solvents (un-stabilized

    
    , 
    
    
    
    ) without buffering.[1] Use neutralized solvents or add a solid base (e.g.,
    
    
    ) to the solution.[1]
Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidation (Air) and Polymerization (Acid).[1]

DegradationPathways TMBA 2,3,5,6-Tetramethylbenzyl Alcohol (TeMBA) Aldehyde 2,3,5,6-Tetramethyl- benzaldehyde (Yellow Impurity) TMBA->Aldehyde Radical Autoxidation Carbocation Benzylic Carbocation (Reactive Intermediate) TMBA->Carbocation Protonation & -H2O Oxygen Atmospheric O2 (Storage Failure) Oxygen->Aldehyde Acid Trace Acid (H+) (Solvent Failure) Acid->Carbocation Polymer Polybenzyls / Ethers (Insoluble Gum) Carbocation->Polymer Self-Alkylation

Figure 1: Primary degradation pathways.[1] Oxidation leads to yellowing (aldehyde), while acid exposure leads to polymerization.[1]

Module 2: Storage & Handling Protocols

Q: What are the optimal storage conditions?

A: To maximize shelf life (12+ months), strictly adhere to the "CAD" Protocol :

  • C ool: Store at 2°C – 8°C . While stable at room temperature for short periods, refrigeration retards autoxidation [5].[1]

  • A nhydrous: Moisture can promote proton transfer if any acidic impurities are present.[1]

  • D ark/Deoxygenated: Store under Argon or Nitrogen atmosphere.[1] Light can accelerate radical formation.[1]

Q: Can I store TeMBA in solution?

A: Not recommended for long-term storage. If solution storage is unavoidable for high-throughput screening:

  • Preferred Solvents: Anhydrous Toluene, Ethyl Acetate, or DMSO.[1]

  • Avoid: Alcohols (trans-etherification risk) and Halogenated solvents (acid risk).[1]

  • Stabilizer: Add a few grains of activated molecular sieves (3Å) or solid Sodium Bicarbonate (

    
    ) to scavenge trace acid/water.[1]
    
Summary of Solvent Compatibility
Solvent ClassCompatibilityRisk FactorRecommendation
Hydrocarbons (Toluene, Hexane)High LowExcellent for recrystallization.[1]
Esters (Ethyl Acetate)High LowGood for extraction/storage.[1]
Chlorinated (

,

)
Low Critical (Acidity)Must pass through basic alumina before use.[1]
Alcohols (Methanol, Ethanol)Medium Medium (Etherification)Avoid if strong acid catalysts are used downstream.[1]

Module 3: Purification & Recovery

Q: How do I remove the yellow aldehyde impurity?

A: Recrystallization is the most effective method.[1] The aldehyde is more soluble in non-polar solvents than the alcohol.[1]

Protocol: Selective Recrystallization

  • Dissolution: Dissolve the crude yellow solid in a minimum amount of hot Toluene (approx. 60°C).

  • Precipitation: Slowly add warm Hexane or Heptane (ratio 1:3 Toluene:Hexane) until slight turbidity appears.[1]

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Filter the white crystals. The yellow aldehyde remains in the mother liquor.[1]

  • Drying: Vacuum dry at 25°C. Do not heat >50°C during drying to prevent sublimation or oxidation.[1]

Q: How can I chemically reduce the aldehyde back to the alcohol?

A: If the sample is heavily oxidized (>20% aldehyde), recrystallization yields will be poor.[1] A chemical reduction "cleanup" is viable.[1]

  • Reagent: Sodium Borohydride (

    
    ) in Ethanol/THF.[1]
    
  • Procedure: Treat the crude mixture with 0.5 equivalents of

    
     at 0°C. Stir for 30 mins. Quench with saturated
    
    
    
    (mildly acidic, safe) rather than HCl to avoid polymerization. Extract with Ethyl Acetate.[1][2]

Module 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for handling TeMBA samples in the lab.

HandlingWorkflow Start Receive TeMBA Sample VisualCheck Visual Inspection: Is it White? Start->VisualCheck White Yes: High Purity VisualCheck->White Pass Yellow No: Yellow/Orange VisualCheck->Yellow Fail SolventCheck Solvent Selection White->SolventCheck Recryst Recrystallize: Toluene/Hexane Yellow->Recryst AcidicSolvent Chlorinated Solvents? SolventCheck->AcidicSolvent Neutralize CRITICAL STEP: Pass through Basic Alumina or add K2CO3 AcidicSolvent->Neutralize Yes Proceed Proceed with Reaction AcidicSolvent->Proceed No Neutralize->Proceed Recryst->White Recovered

Figure 2: Decision tree for sample assessment and solvent handling to prevent degradation.

References

  • Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes: Mechanisms and Reagents. Retrieved from [Link]

  • ResearchGate. (2024).[1] Electrochemical and Acid-Catalyzed Reactivity of Electron-Rich Benzyl Alcohols. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.).[1] Safety Data Sheet: Benzyl Alcohol Storage Recommendations. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Hydrogenation of 2,3,5,6-Tetramethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 2,3,5,6-tetramethylbenzaldehyde to its corresponding alcohol, 2,3,5,6-tetramethylbenzyl alcohol. The significant steric hindrance posed by the four methyl groups on the aromatic ring presents unique challenges, demanding careful consideration of catalyst selection and reaction conditions to achieve high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst for the hydrogenation of this sterically hindered aldehyde?

Answer: For the selective hydrogenation of an aromatic aldehyde, a Palladium (Pd)-based catalyst is the most logical starting point due to its general chemoselectivity for the carbonyl group over the aromatic ring under mild conditions.[1] However, the significant steric hindrance from the four ortho- and meta-positioned methyl groups in 2,3,5,6-tetramethylbenzaldehyde can impede the aldehyde's adsorption onto the catalyst surface, potentially slowing the reaction rate.

Given this challenge, we recommend a two-pronged approach for initial screening:

  • Standard Catalyst: Begin with 5% Palladium on Carbon (Pd/C) . It is a widely available, cost-effective, and well-understood catalyst for general hydrogenations.[2] Its performance will provide a crucial baseline.

  • High-Selectivity Catalyst: Concurrently, test a more selective, microencapsulated catalyst such as Pd(0)EnCat™ 30NP . This type of catalyst has demonstrated higher selectivity and reduced instances of over-reduction (hydrogenolysis) in the hydrogenation of other aromatic aldehydes compared to standard Pd/C.[3][4]

The rationale is to balance the robust, general-purpose nature of Pd/C with a specialized catalyst designed to mitigate common side reactions, which can become more prevalent if forcing conditions are required to overcome the steric barrier.

cluster_0 Primary Screening Recommendations start Select Initial Catalyst for 2,3,5,6-Tetramethylbenzaldehyde Hydrogenation pd_c 5% Pd/C (Baseline Catalyst) start->pd_c pd_encat Pd(0)EnCat™ 30NP (High-Selectivity Catalyst) start->pd_encat reason_pd_c Reason: Industry standard, establishes baseline performance. pd_c->reason_pd_c reason_pd_encat Reason: Proven to reduce hydrogenolysis side reactions, ideal for sensitive substrates. pd_encat->reason_pd_encat

Caption: Initial catalyst selection decision pathway.

Troubleshooting Guide

This section addresses the most common issues encountered during the hydrogenation of 2,3,5,6-tetramethylbenzaldehyde.

Q2: My reaction shows no or very low conversion of the starting material. What are the likely causes and solutions?

Answer: A stalled reaction is a common problem, often attributable to issues with the catalyst, hydrogen supply, or reaction setup. Follow this diagnostic workflow:

start Issue: No / Low Conversion cat_activity 1. Check Catalyst Activity start->cat_activity h2_supply 2. Verify Hydrogen Supply cat_activity->h2_supply sol_cat Solution: Use a fresh batch of catalyst. Consider a more active catalyst like Pearlman's (Pd(OH)₂/C). cat_activity->sol_cat poisons 3. Suspect Catalyst Poisons h2_supply->poisons sol_h2 Solution: Ensure flask is sealed. Perform 3x vacuum/H₂ backfill cycles. Bubble H₂ through the solution briefly. h2_supply->sol_h2 conditions 4. Escalate Conditions poisons->conditions sol_poisons Solution: Purify starting material. Use high-purity solvent. Sulfur or halide impurities can poison Pd catalysts. poisons->sol_poisons sol_conditions Solution: If reaction is clean but slow, use a high-pressure vessel (Parr shaker). Gradually increase H₂ pressure (e.g., to 50 psi) and/or temperature (e.g., to 40-50 °C). conditions->sol_conditions

Caption: Troubleshooting workflow for low or no reaction conversion.

Q3: My reaction is producing 1,2,4,5-tetramethylbenzene (durene) as a major byproduct. How can I prevent this?

Answer: The formation of durene indicates hydrogenolysis, where the desired benzyl alcohol product is further reduced to the corresponding hydrocarbon. This is a classic over-reduction side reaction.[4]

  • Causality: Hydrogenolysis is favored by highly active catalysts, extended reaction times, and harsh conditions (high temperature/pressure). The C-O bond of the benzyl alcohol is susceptible to cleavage on the catalyst surface in the presence of activated hydrogen.

  • Solutions:

    • Change Catalyst: This is the most effective solution. Switch from standard Pd/C to a catalyst known for higher selectivity.

      • Pd(0)EnCat™ 30NP is an excellent choice, as it is specifically designed to minimize hydrogenolysis.[3][4]

      • Palladium on Calcium Carbonate (Pd/CaCO₃) is often less active for hydrogenolysis than Pd/C and can be a good alternative.[3]

    • Modify Conditions: Use the mildest conditions possible. Perform the reaction at room temperature and atmospheric pressure of hydrogen.[3][4]

    • Monitor Closely: Do not let the reaction run overnight without monitoring. Track the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction immediately upon the disappearance of the starting material.[5]

Q4: I am observing hydrogenation of the aromatic ring as a side product. How do I maintain selectivity for the aldehyde group?

Answer: Hydrogenation of the benzene ring is a potential side reaction, especially with certain catalysts or under forcing conditions.

  • Causality: Different metals have varying intrinsic activities for aromatic ring saturation. Rhodium (Rh) and Ruthenium (Ru) are particularly effective at hydrogenating arenes.[5][6] While Palladium is generally selective for other functional groups, it can reduce the ring under more vigorous conditions.

  • Solutions:

    • Catalyst Selection: Strictly avoid Rhodium and Ruthenium-based catalysts for this transformation. Platinum (Pt) can also be more aggressive towards ring reduction than Palladium. Adhere to Palladium-based catalysts for the highest chemoselectivity.

    • Solvent Choice: While polar protic solvents like ethanol or methanol are standard, switching to a non-protic solvent like ethyl acetate can sometimes enhance selectivity by altering the substrate's interaction with the catalyst surface.[3]

    • Avoid High Pressure/Temperature: Elevated hydrogen pressure and temperature significantly increase the rate of aromatic ring hydrogenation. Maintain mild conditions whenever possible.

Experimental Protocols & Data

Protocol 1: General Procedure for Atmospheric Hydrogenation

This protocol provides a starting point for the hydrogenation of 2,3,5,6-tetramethylbenzaldehyde under standard laboratory conditions.[4]

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2,3,5,6-tetramethylbenzaldehyde (1.0 mmol).

  • Catalyst Addition: Add the selected palladium catalyst (e.g., 5% Pd/C, 10 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., Ethanol, 10 mL).

  • Degassing: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert, hydrogen-rich atmosphere.

  • Reaction: Inflate a balloon with hydrogen gas and attach it to the flask via a needle through the septum. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots, filtering them through a small plug of Celite® or a syringe filter to remove the catalyst, and analyzing by TLC or GC.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the entire reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Table 1: Comparative Overview of Common Hydrogenation Catalysts
CatalystPrimary ApplicationKey Considerations for Aromatic Aldehydes
5% Pd/C General purpose hydrogenation of C=C, C=O, nitro groups; debenzylation.Good starting point. Can cause hydrogenolysis (over-reduction to hydrocarbon) with sensitive substrates or under harsh conditions.[3][4]
5% Pt/C Hydrogenation of olefins, ketones, and aromatic rings.Generally more active than Pd for ring hydrogenation. Less chemoselective for the aldehyde group if the ring must be preserved.
5% Ru/C Highly active for the hydrogenation of aromatic rings.[7]Not recommended for this application due to high potential for unwanted ring saturation.[5]
Pd/CaCO₃ Selective hydrogenation; often used for Rosenmund reduction.Typically shows lower hydrogenolysis activity than Pd/C, making it a good alternative for preventing over-reduction.[3]
Pd(0)EnCat™ 30NP Selective hydrogenation of aromatic aldehydes and ketones.[3][4]Excellent choice for minimizing hydrogenolysis and other side reactions. Ideal for sterically hindered or sensitive substrates.[3][4]

References

  • Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review . ACS Catalysis. [Link]

  • Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks . ACS Applied Nano Materials. [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP . PMC. [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP . Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic hydrogenation of aromatic compounds . YouTube. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks . Curly Arrow Blog. [Link]

  • Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst . ResearchGate. [Link]

  • Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes... . RSC Publishing. [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP . University of Cambridge Repository. [Link]

  • 2,3,5,6-tetramethylbenzaldehyde Properties . Stenutz. [Link]

  • Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts . Chemical Papers. [Link]

  • First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals . ResearchGate. [Link]

  • Failed Hydrogenation using H2 gas and Pd/C catalyst . Reddit r/Chempros. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation . Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Managing 2,3,5,6-Tetramethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Decomposition Management, and Remediation Protocols

Document ID: TMBA-TECH-004 | Version: 2.1 | Status: Active

Executive Summary

2,3,5,6-Tetramethylbenzyl alcohol (often derived from Durene) presents a unique stability profile due to the high steric hindrance of the four ortho/meta methyl groups combined with the electron-rich nature of the benzene ring. Unlike simple benzyl alcohol, this compound exhibits accelerated susceptibility to oxidative degradation and acid-catalyzed etherification .

This guide addresses the specific decomposition pathways driven by these electronic and steric factors, providing validated protocols for storage, analysis, and purification.

Module 1: Stability & Storage (Prevention)

FAQ: Why has my white solid turned yellow/orange?

Diagnosis: Oxidative Degradation. The yellowing is a hallmark of auto-oxidation . The four methyl groups on the ring are electron-donating groups (EDGs), which increase the electron density of the aromatic ring. This makes the benzylic position significantly more activated towards radical formation and subsequent oxidation by atmospheric oxygen.

  • The Contaminant: The primary decomposition product is 2,3,5,6-tetramethylbenzaldehyde . Even trace amounts (ppm level) of conjugated aldehydes can impart significant color.

  • The Mechanism: Radical abstraction of the benzylic hydrogen

    
     Peroxide formation 
    
    
    
    Degradation to aldehyde.
FAQ: The material has "caked" or formed a gum. Is it recoverable?

Diagnosis: Moisture-Induced Sintering or Etherification. While pure TMBA is a solid, the presence of impurities (aldehydes or ethers) depresses the melting point (MP depression), causing the surface to become tacky or gummy.

  • Immediate Action: Do not heat. Heating accelerates the disproportionation. Proceed immediately to Module 3 (Remediation) .

Protocol: Optimal Storage Conditions

To prevent the "Yellowing Cascade," strict exclusion of oxygen is required.

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Blanketed)Prevents radical initiation at the activated benzylic position.
Temperature 2°C – 8°CSlows kinetic rate of auto-oxidation.
Container Amber Glass / Foil-wrappedBlocks UV light, which can act as a radical initiator.
Desiccant Silica Gel PacketPrevents moisture absorption which facilitates acid-catalyzed side reactions.

Module 2: Analytical Diagnostics

How do I distinguish decomposition products on HPLC?

Because the aldehyde and alcohol share the same chromophore (the tetramethylbenzene ring), they have similar UV absorption maxima. However, their polarity differs significantly.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄). Gradient 50:50

    
     90:10.
    
  • Detection: UV @ 210 nm (for sensitivity) or 254 nm (for selectivity).

Interpretation Guide:

Retention Time (Rel)SpeciesIdentity Confirmation
1.00 (Reference) TMBA (Alcohol) Broad peak if solvent is too acidic.
1.25 - 1.35 Aldehyde Impurity Sharp peak; intensity correlates with "yellowing."
1.80 - 2.00 Dimer (Ether) Formed via acid-catalyzed dehydration (

Alcohol

Ether).

Module 3: Visualizing the Decomposition Pathways

The following diagram illustrates the two primary failure modes: Oxidation (Air/Light induced) and Etherification (Acid/Heat induced).

DecompositionPathways TMBA 2,3,5,6-Tetramethylbenzyl Alcohol (TMBA) Radical Benzylic Radical Intermediate TMBA->Radical O2 / UV Light (Auto-oxidation) Carbocation Stabilized Benzylic Carbocation TMBA->Carbocation H+ / Heat (Protonation) Aldehyde 2,3,5,6-Tetramethyl- benzaldehyde (Yellow Impurity) Radical->Aldehyde -H2O Ether Bis(2,3,5,6-tetramethyl- benzyl) ether (Dimer) Carbocation->Ether + TMBA / -H2O (Dehydration)

Figure 1: Mechanistic pathways for TMBA decomposition. The electron-rich ring stabilizes the carbocation, facilitating rapid ether formation under acidic conditions.

Module 4: Remediation (Purification Protocol)

If your material has degraded (<95% purity), recrystallization is the preferred method over chromatography, as silica gel is slightly acidic and can induce further etherification on the column.

Protocol: Selective Recrystallization

Objective: Remove the aldehyde impurity (which is more soluble in non-polar solvents) and recover the alcohol.

Reagents:

  • Solvent A: Toluene (Good solubility for aldehyde).

  • Solvent B: Hexanes or Heptane (Anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (approx. 40-50°C). Do not boil.

    • Note: High heat promotes ether formation.

  • Filtration: If the solution is cloudy (polymer/salts), filter rapidly while warm through a sintered glass funnel.

  • Precipitation: Slowly add Hexanes (ratio 1:3 Toluene:Hexane) while stirring gently.

  • Crystallization: Allow the mixture to cool to room temperature, then place in a refrigerator (4°C) for 4 hours.

  • Collection: Filter the white crystals. Wash the cake with cold Hexanes.

    • Result: The yellow mother liquor contains the aldehyde; the white crystals are the purified alcohol.

  • Drying: Vacuum dry at room temperature (<25°C). Do not oven dry, as this will sublime the product or cause oxidation.

Module 5: Troubleshooting Decision Tree

Use this workflow to determine the fate of your batch.

TroubleshootingTree Start Issue Detected: Material Discoloration CheckHPLC Run HPLC Analysis Start->CheckHPLC Result1 Impurity > 5% (Rt ~1.3x) CheckHPLC->Result1 Yellow/Orange Result2 Impurity < 1% CheckHPLC->Result2 Off-white Action1 Identify: Aldehyde Result1->Action1 Action2 Check Storage: Is seal compromised? Result2->Action2 Recryst Perform Recrystallization (Toluene/Hexane) Action1->Recryst Use Safe to Use (Filter if needed) Action2->Use Seal OK

Figure 2: Operational workflow for assessing batch viability.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (Analogous Structure).[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Alcohols to Aldehydes (TEMPO/Oxidation Mechanisms). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Mechanically induced oxidation of alcohols to aldehydes. Retrieved from [Link]

Sources

Analytical Characterization of 2,3,5,6-Tetramethylbenzyl Alcohol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2,3,5,6-tetramethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we synthesize technical protocols with field-proven insights to ensure the integrity and accuracy of your results.

Part 1: Common Analytical Hurdles & Initial Troubleshooting

Characterizing this compound, also known as durene methanol, presents a unique set of analytical challenges stemming from its molecular structure: a sterically hindered aromatic alcohol. These challenges often manifest in chromatography and structural elucidation.

Key Physicochemical Properties:

PropertyValueImplication for Analysis
Molecular Weight 164.248 g/mol [1]Standard mass range for GC-MS and LC-MS.
LogP (XLogP3) 3.3[1]High hydrophobicity; predicts strong retention in reversed-phase HPLC.
Hydrogen Bond Donor/Acceptor 1 / 1[1]The alcohol moiety can interact with polar stationary phases or acidic/basic mobile phase modifiers.
Boiling Point ~250-260 °C (Predicted)Suitable for Gas Chromatography (GC), but thermal stability must be considered.

Part 2: Troubleshooting Guides by Technique (Q&A Format)

This section directly addresses specific issues you may encounter during your experiments.

Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)

Question 1: I'm seeing significant peak tailing for this compound in my GC analysis. What's the cause and solution?

Answer: Peak tailing for this analyte is almost always due to secondary interactions between the hydroxyl group and active sites (e.g., free silanols) on the column or in the inlet liner. The steric hindrance from the four methyl groups does not fully prevent this.

  • Causality: Active sites in the GC pathway can form hydrogen bonds with the alcohol, causing some molecules to be retained longer than others, resulting in an asymmetrical peak shape.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, base-deactivated inlet liner. Over time, even deactivated liners can become active. Consider replacing it as a first step.

    • Column Choice: Employ a low-polarity column with excellent inertness. A 5% phenylmethylpolysiloxane (e.g., DB-5ms, HP-5ms) is a common choice and generally provides good inertness.[2]

    • Derivatization: If tailing persists, the most robust solution is to cap the active hydroxyl group through derivatization. Silylation (e.g., using BSTFA) is highly effective. This replaces the active proton with a non-polar trimethylsilyl (TMS) group, eliminating the hydrogen bonding potential and dramatically improving peak shape.

    • Check for Contamination: High boiling point residues in the inlet can also create active sites. Perform inlet maintenance.

Question 2: My quantitation is inconsistent, and I suspect thermal degradation in the GC inlet. How can I confirm and prevent this?

Answer: Benzyl alcohols can be susceptible to dehydration or oxidation at elevated temperatures, especially in the presence of a non-inert inlet.[3] For this compound, this can lead to the formation of corresponding ethers or aldehydes.

  • Confirmation:

    • GC-MS Analysis: Look for characteristic mass fragments indicative of degradation. For dehydration, you would see a loss of water (M-18). For oxidation, you would see the molecular ion of 2,3,5,6-tetramethylbenzaldehyde.

    • Inlet Temperature Study: Perform a series of injections while varying the inlet temperature (e.g., 220°C, 250°C, 280°C). If the area of the main peak decreases and impurity peaks increase with temperature, degradation is occurring.

  • Prevention:

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still ensures efficient and reproducible volatilization of the analyte. A starting point of 250°C is often sufficient.[4]

    • Use a Split/Splitless Injector in Pulsed Splitless Mode: This technique allows you to maintain a lower overall inlet temperature while using a temporary high-pressure pulse to ensure rapid and complete sample transfer to the column, minimizing residence time in the hot inlet.[4]

    • Use Helium Carrier Gas: Helium is less reactive than other carrier gases and is the standard for GC-MS.[2]

High-Performance Liquid Chromatography (HPLC)

Question 3: My this compound peak has poor symmetry (fronting or tailing) on a C18 column. How can I improve it?

Answer: Given its high LogP, this compound is well-suited for reversed-phase HPLC.[1] Poor peak shape on a C18 column often points to secondary interactions or method parameter issues.

  • Causality & Troubleshooting Workflow:

    G Start Poor Peak Shape (Tailing/Fronting) CheckOverload Is sample concentration too high? Start->CheckOverload CheckpH Is mobile phase pH appropriate? CheckOverload->CheckpH No Dilute Dilute sample and reinject CheckOverload->Dilute Yes CheckSilanol Are residual silanols interfering? CheckpH->CheckSilanol Yes AdjustpH Adjust pH away from analyte pKa (Typically pH 3-7 for alcohols) CheckpH->AdjustpH No ChangeColumn Switch to end-capped column or alternative stationary phase (e.g., Phenyl-Hexyl) CheckSilanol->ChangeColumn Yes Success Symmetrical Peak Achieved Dilute->Success AdjustpH->Success ChangeColumn->Success

    Caption: Troubleshooting workflow for poor HPLC peak shape.

  • Detailed Explanation:

    • Mass Overload: This is a common cause of fronting. The analyte saturates the stationary phase at the point of injection. Dilute your sample by a factor of 10 and re-inject. If the symmetry improves, this was the issue.

    • Silanol Interactions: Tailing is frequently caused by the interaction of the analyte's hydroxyl group with acidic, un-capped silanol groups on the silica support of the C18 column.

      • Use a Modern, End-Capped Column: High-purity silica columns with robust end-capping are essential.

      • Alternative Selectivity: A Phenyl-Hexyl column can offer different selectivity through pi-pi interactions with the aromatic ring, potentially reducing silanol interactions and improving peak shape.[5]

    • Mobile Phase Composition: While the alcohol group is not readily ionizable, extreme pH values can affect the silica support. Maintain a mobile phase pH between 3 and 7. A typical mobile phase would be a gradient of acetonitrile and water.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: I'm having trouble getting a clean, baseline-resolved ¹H NMR spectrum. The aromatic region is a single peak, and the methyl signals are broad.

Answer: This is expected and correct for this molecule's structure.

  • Aromatic Region: Due to the symmetrical substitution pattern (methyl groups at positions 2, 3, 5, and 6), the single aromatic proton at position 4 is chemically equivalent to itself through the molecule's plane of symmetry. Therefore, it will appear as a singlet . There are no adjacent protons to cause splitting.

  • Methyl Region: Similarly, the four methyl groups are chemically equivalent. They should ideally appear as a single, sharp singlet. If you are observing broadness, it could be due to:

    • Sample Purity: The presence of closely related isomers or impurities can cause overlapping signals that appear as a broad peak. Confirm purity by a high-resolution chromatographic method like GC-MS or HPLC.

    • Shimming: The magnetic field may not be homogenous. Perform a careful shimming procedure on your NMR spectrometer.

    • Solvent Choice: Ensure you are using a high-purity deuterated solvent like CDCl₃.[7][8] The analyte should be fully dissolved.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should be looking for?

A: Impurities will largely depend on the synthetic route.[9] Common synthesis involves the reduction of 2,3,5,6-tetramethylbenzaldehyde or related carboxylic acids.[9][10] Therefore, potential impurities include:

  • Starting Materials: Unreacted 2,3,5,6-tetramethylbenzaldehyde or 2,3,5,6-tetramethylbenzoic acid.

  • Oxidation Products: The primary alcohol is susceptible to oxidation, especially if exposed to air over time, forming 2,3,5,6-tetramethylbenzaldehyde.[11]

  • Byproducts of Synthesis: Depending on the specific reagents used, other related substances could be present. For example, if Friedel-Crafts alkylation is used, isomers with different methylation patterns might be formed.[9]

Q: Is this compound stable in common analytical solvents like methanol or acetonitrile?

A: this compound is generally stable in common HPLC and GC solvents for the duration of a typical analysis. However, for long-term storage of stock solutions, it is advisable to use a non-protic solvent like acetonitrile, store at low temperatures (2-8 °C), and protect from light to minimize the risk of slow oxidation. Benzyl alcohol itself is known to be sensitive to light and air.[12]

Part 4: Validated Experimental Protocols

Protocol 1: GC-MS Purity and Impurity Identification

This protocol is designed for the robust determination of purity and the tentative identification of volatile impurities.

  • System Preparation:

    • GC-MS System: Standard GC with a Mass Selective Detector (MSD).[12]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenylmethylpolysiloxane (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Instrument Conditions:

    • Inlet: Split/Splitless, set to 250°C. Use a deactivated liner.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Conditions:

      • Transfer Line: 280°C.

      • Source Temperature: 230°C.[4]

      • Quadrupole Temperature: 150°C.[4]

      • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of high-purity acetone or ethyl acetate.

  • System Suitability:

    • Inject a known standard to verify retention time and peak shape before running samples.

  • Data Analysis:

    • Integrate all peaks. Calculate purity using area percent (Area %).

    • Perform a library search (e.g., NIST) on the mass spectra of any impurity peaks to obtain a tentative identification.

Protocol 2: Reversed-Phase HPLC for Purity Quantification

This protocol provides accurate quantification of this compound.

  • System Preparation:

    • HPLC System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (modern, end-capped). A Phenyl-Hexyl column can be used as an alternative.[5]

    • Detection Wavelength: 220 nm.[6]

  • Instrument Conditions:

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Gradient Program:

      Time (min) %A %B
      0.0 50 50
      15.0 10 90
      20.0 10 90
      20.1 50 50

      | 25.0 | 50 | 50 |

  • Sample & Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Preparation: Prepare a stock solution of ~1.0 mg/mL. Create a calibration curve using serial dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

    • Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL.

  • System Suitability:

    • Perform five replicate injections of a mid-level standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 1.5.

  • Data Analysis:

    • Generate a linear regression from the calibration curve.

    • Quantify the sample concentration against the calibration curve. Calculate purity against the weighed amount.

References

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. Available from: [Link]

  • Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. Google Patents.
  • Synthesis of 2,3,5,6-tetrafluorobenzyl alcohol. PrepChem.com. Available from: [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available from: [Link]

  • Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Patsnap. Available from: [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. Available from: [Link]

  • Determination of the chemical composition of alcoholic beverages by gas chromatography‐mass spectrometry. ResearchGate. Available from: [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Available from: [Link]

  • 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029. PubChem. Available from: [Link]

  • Preparation of 2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
  • This compound(CAS# 78985-13-4). Angene Chemical. Available from: [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. Available from: [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Patsnap. Available from: [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Available from: [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). OIV. Available from: [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. National Institutes of Health. Available from: [Link]

  • Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. PubMed. Available from: [Link]

  • Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Available from: [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. Available from: [Link]

  • Manganese Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2: A Catalytic and Mechanistic Study. Weizmann Institute of Science. Available from: [Link]

  • Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Royal Society of Chemistry. Available from: [Link]

Sources

Validation & Comparative

comparing the efficacy of different synthesis routes for 2,3,5,6-tetramethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Sterically Hindered Benzyl Alcohol

2,3,5,6-Tetramethylbenzyl alcohol, a derivative of durene (1,2,4,5-tetramethylbenzene), is a valuable building block in organic synthesis. Its highly substituted aromatic ring imparts unique steric and electronic properties to molecules, making it a crucial intermediate in the development of specialized polymers, ligands for catalysis, and as a protecting group in complex syntheses. The efficacy of its incorporation into larger molecular frameworks is highly dependent on the efficiency and purity of its initial synthesis. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing the necessary data for researchers to select the optimal pathway for their specific application.

Core Synthetic Strategies: An Overview

The synthesis of this compound invariably begins with durene, a readily available petrochemical feedstock. The challenge lies in the selective functionalization of one of the benzylic positions to introduce the required hydroxymethyl group. Three primary strategies dominate the landscape:

  • Route A: Formylation of Durene followed by Reduction. This two-step process involves the introduction of a formyl group onto the durene ring, followed by the reduction of the resulting aldehyde.

  • Route B: Carboxylation of Durene followed by Reduction. This pathway entails the addition of a carboxylic acid group to durene, which is then reduced to the primary alcohol.

  • Route C: Halogenation of Durene followed by a Grignard Reaction. This classic organometallic approach involves the initial benzylic halogenation of durene, formation of a Grignard reagent, and subsequent reaction with formaldehyde.

Each of these routes presents a unique set of advantages and disadvantages concerning yield, purity, scalability, and safety. The following sections will delve into the mechanistic underpinnings and practical execution of each pathway.

Route A: Formylation-Reduction Pathway

This is arguably one of the most common approaches due to the well-established nature of both formylation and reduction reactions.

Mechanism and Rationale

The initial step, the formylation of durene, is typically achieved via an electrophilic aromatic substitution reaction. The Gattermann-Koch reaction is a classic choice, utilizing carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a cuprous chloride co-catalyst to generate the reactive electrophile, the formyl cation ([HCO]⁺)[1][2]. The electron-rich durene ring readily attacks this electrophile to yield 2,3,5,6-tetramethylbenzaldehyde.

The subsequent reduction of the aldehyde to the primary alcohol is a straightforward nucleophilic addition of a hydride. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents such as sodium borohydride (NaBH₄) are often preferred for their operational simplicity and enhanced safety profile, especially on a larger scale.

Experimental Protocol

Step 1: Gattermann-Koch Formylation of Durene

  • A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with anhydrous aluminum chloride and cuprous chloride in a suitable inert solvent like anhydrous dichloromethane under an inert atmosphere.

  • The suspension is cooled, and durene is added.

  • A stream of dry carbon monoxide and hydrogen chloride gas is bubbled through the stirred mixture at a controlled rate and temperature.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by pouring it onto ice, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude 2,3,5,6-tetramethylbenzaldehyde is then purified by vacuum distillation or chromatography.

Step 2: Reduction of 2,3,5,6-Tetramethylbenzaldehyde

  • To a solution of 2,3,5,6-tetramethylbenzaldehyde in a protic solvent like methanol or ethanol, sodium borohydride is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of water or dilute acid.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography.

Visualization of Workflow

Route A Workflow Durene Durene Aldehyde 2,3,5,6-Tetramethylbenzaldehyde Durene->Aldehyde Gattermann-Koch Formylation (CO, HCl, AlCl₃/CuCl) Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH₄, MeOH)

Caption: Workflow for the Formylation-Reduction Synthesis Route.

Route B: Carboxylation-Reduction Pathway

This route offers an alternative electrophilic substitution followed by a powerful reduction, often resulting in high yields.

Mechanism and Rationale

The carboxylation of durene can be achieved through a Friedel-Crafts-type reaction using phosgene (COCl₂) or oxalyl chloride as the acylating agent in the presence of a Lewis acid like AlCl₃. This forms the corresponding aroyl chloride, which is then hydrolyzed to 2,3,5,6-tetramethylbenzoic acid.

Due to the stability of carboxylic acids, a strong reducing agent is required for the subsequent reduction to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3] It delivers a hydride ion to the carbonyl carbon, and after a second hydride addition to the intermediate aldehyde, an aluminum alkoxide is formed, which is then hydrolyzed during the workup to yield the final alcohol.[4][5] Sodium borohydride is generally not reactive enough to reduce carboxylic acids.[3]

Experimental Protocol

Step 1: Carboxylation of Durene

  • In a setup similar to the formylation, durene and anhydrous aluminum chloride are suspended in an inert solvent.

  • The mixture is cooled, and oxalyl chloride or a solution of phosgene is added dropwise.

  • The reaction is allowed to proceed at a controlled temperature until completion.

  • The reaction is quenched with ice and acid, and the resulting carboxylic acid is extracted.

  • The product, 2,3,5,6-tetramethylbenzoic acid, is typically a solid and can be purified by recrystallization. A one-step method has been reported to produce the related 2,4,6-trimethylbenzoic acid in 97% yield.[6]

Step 2: Reduction of 2,3,5,6-Tetramethylbenzoic Acid

  • A suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.

  • A solution of 2,3,5,6-tetramethylbenzoic acid in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.

  • The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).

  • The resulting granular precipitate of aluminum salts is filtered off, and the filtrate is dried and concentrated to afford the desired alcohol. A procedure for a similar compound, 2,3,5,6-tetrafluorobenzyl alcohol, from its corresponding carboxylic acid yielded the crude product.[7]

Visualization of Workflow

Route B Workflow Durene Durene CarboxylicAcid 2,3,5,6-Tetramethylbenzoic Acid Durene->CarboxylicAcid Carboxylation (e.g., (COCl)₂, AlCl₃; then H₂O) Alcohol This compound CarboxylicAcid->Alcohol Reduction (LiAlH₄, Et₂O; then workup)

Caption: Workflow for the Carboxylation-Reduction Synthesis Route.

Route C: Grignard Reaction Pathway

This classic carbon-carbon bond-forming strategy provides a direct route from a benzylic halide to the target alcohol.

Mechanism and Rationale

The synthesis begins with the free-radical bromination of durene at a benzylic position, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This selectively forms 2,3,5,6-tetramethylbenzyl bromide.

This bromide is then reacted with magnesium metal in an anhydrous ether to form the corresponding Grignard reagent, 2,3,5,6-tetramethylbenzylmagnesium bromide. The Grignard reagent is a potent nucleophile and a strong base, necessitating strictly anhydrous conditions.[8]

The final step involves the reaction of the Grignard reagent with formaldehyde, the simplest aldehyde. The nucleophilic benzyl carbanion attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond.[2] The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the primary alcohol, this compound.

Experimental Protocol

Step 1: Benzylic Bromination of Durene

  • A mixture of durene, N-bromosuccinimide, and a catalytic amount of AIBN or benzoyl peroxide in an inert solvent like carbon tetrachloride is heated to reflux.

  • The reaction is monitored for the disappearance of the starting material.

  • Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off.

  • The filtrate is washed, dried, and concentrated to give the crude benzyl bromide, which is often used directly in the next step without extensive purification.

Step 2: Grignard Synthesis

  • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere.

  • A small crystal of iodine can be added to activate the magnesium surface.

  • A solution of 2,3,5,6-tetramethylbenzyl bromide in anhydrous diethyl ether or THF is added slowly to initiate the reaction.

  • Once the Grignard formation is underway, the remaining bromide solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • The Grignard reagent is then cooled in an ice bath, and dry formaldehyde gas (generated by the pyrolysis of paraformaldehyde) is bubbled through the solution, or the Grignard solution is added to a cooled suspension of paraformaldehyde.[9]

  • After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • The product is extracted into ether, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation or chromatography.

Visualization of Workflow

Route C Workflow Durene Durene BenzylBromide 2,3,5,6-Tetramethylbenzyl Bromide Durene->BenzylBromide Benzylic Bromination (NBS, AIBN) Grignard Grignard Reagent BenzylBromide->Grignard Grignard Formation (Mg, Et₂O) Alcohol This compound Grignard->Alcohol Reaction with Formaldehyde (1. HCHO, 2. H₃O⁺ workup)

Caption: Workflow for the Grignard Synthesis Route.

Comparative Efficacy and Experimental Data

The choice of synthesis route is a multi-faceted decision, balancing factors such as yield, operational complexity, cost, and safety. The following table summarizes the key performance indicators for each route, based on typical outcomes for these reaction classes.

ParameterRoute A: Formylation-ReductionRoute B: Carboxylation-ReductionRoute C: Grignard Reaction
Starting Material DureneDureneDurene
Key Reagents CO, HCl, AlCl₃, NaBH₄(COCl)₂, AlCl₃, LiAlH₄NBS, Mg, Formaldehyde
Overall Yield Moderate to GoodGood to HighModerate to Good
Scalability Moderate (Gas handling)GoodModerate (Anhydrous conditions)
Safety Concerns Toxic gases (CO, HCl)Pyrophoric LiAlH₄, PhosgenePyrophoric Grignard reagent
Operational Complexity High (Gas handling, Lewis acids)High (Pyrophoric reagents)High (Strictly anhydrous)
Key Advantages Milder reduction stepPotentially high-yieldingDirect C-C bond formation
Key Disadvantages Harsh formylation conditionsUse of highly reactive LiAlH₄Moisture sensitivity, side reactions
Field-Proven Insights
  • Route A (Formylation-Reduction): This route is often favored in academic settings. The Gattermann-Koch reaction, while effective, can be challenging to scale up due to the need to handle toxic and corrosive gases under pressure. However, the subsequent reduction with NaBH₄ is simple, safe, and generally high-yielding. The primary challenge is the efficiency and selectivity of the initial formylation step.

  • Route B (Carboxylation-Reduction): This route can be very effective, with carboxylation of activated arenes often proceeding in high yield. The main consideration is the use of LiAlH₄. While it is a highly efficient reducing agent for carboxylic acids, it is pyrophoric and reacts violently with water, requiring specialized handling techniques and strictly anhydrous conditions.[5] This can add complexity and cost to a large-scale process, but for bench-scale synthesis where high yield is paramount, it is an excellent choice.

  • Route C (Grignard Reaction): The Grignard route is a cornerstone of organic synthesis. Its main drawback is the extreme sensitivity of the Grignard reagent to moisture and atmospheric carbon dioxide. Achieving and maintaining anhydrous conditions is critical for success and can be challenging on a large scale. Furthermore, the formation of the Grignard reagent can sometimes be sluggish, and side reactions, such as Wurtz coupling, can reduce the yield.[8]

Conclusion and Recommendations

For the synthesis of this compound, all three routes are viable, but the optimal choice depends on the specific needs of the researcher.

  • For small-scale laboratory synthesis where yield is a primary driver and appropriate safety measures are in place, Route B (Carboxylation-Reduction) is often the most reliable for achieving high throughput from durene.

  • For applications where avoiding pyrophoric hydrides is a priority, Route A (Formylation-Reduction) offers a good alternative, provided the equipment for handling CO and HCl is available.

  • Route C (Grignard Reaction) is a fundamentally sound approach but is often the most technically demanding due to the stringent requirement for anhydrous conditions. It is a valuable route, especially when the corresponding benzyl halide is readily available.

Ultimately, the selection of a synthetic route requires a careful evaluation of the available equipment, safety protocols, and the desired scale of production. This guide provides the foundational data and rationale to make an informed decision, enabling the efficient and effective synthesis of this important sterically hindered building block.

References

  • Organic Syntheses, Coll. Vol. 4, p.341 (1963); Vol. 34, p.31 (1954). Link

  • Gao, F., & Hu, D. (2010). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. ResearchGate. Link

  • Reisman, S. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Link

  • Organic Syntheses, Coll. Vol. 2, p.232 (1943); Vol. 18, p.31 (1938). Link

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Link

  • Shultz, G. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Link

  • Smolecule. (n.d.). Buy this compound | 78985-13-4. Link

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Link

  • PrepChem.com. (n.d.). Synthesis of 2,3,5,6-tetrafluorobenzyl alcohol. Link

  • Dondoni, A., & Marra, A. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Link

  • Scribd. (n.d.). Postlab-Grignard Reagent-Synthesis of Triphenylmethanol. Link

  • Angene Chemical. (n.d.). This compound(CAS# 78985-13-4). Link

  • Stenutz. (n.d.). 2,3,5,6-tetramethylbenzaldehyde. Link

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahidoaluminate. Link

  • ResearchGate. (2016). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide. Link

  • Benkeser, R. A., & Snyder, D. C. (1982). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. The Journal of Organic Chemistry, 47(7), 1243–1246.
  • Organic Syntheses, Coll. Vol. 6, p.49 (1988); Vol. 55, p.3 (1976). Link

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. Link

  • Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 34, p.82 (1954). Link

  • DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols. (1988). Google Patents. Link

  • The Organic Chemistry Tutor. (2018). Gatterman Koch Reaction [Video]. YouTube. Link

  • Filo. (2025). Show the products that result from the reaction of phenylmagnesium bromide. Link

Sources

biological activity of 2,3,5,6-tetramethylbenzyl alcohol versus other benzyl alcohols

[1][2]

Executive Summary

2,3,5,6-Tetramethylbenzyl alcohol (TMBA) represents a sterically distinct class of lipophilic aromatic alcohols.[1] Unlike the ubiquitous Benzyl Alcohol (BA) , which serves primarily as a preservative and anesthetic, TMBA features a dense hydrophobic core with significant steric bulk surrounding the hydroxyl moiety.[1]

This guide analyzes the biological divergence of TMBA from standard benzyl alcohols. The core finding is that the 2,6-dimethyl "ortho-shielding" effect drastically alters its metabolic fate and membrane interaction profile.[2] While BA is rapidly oxidized to benzoic acid, TMBA exhibits enhanced metabolic stability and superior lipophilicity (LogP ~2.41 vs. 1.05), positioning it as a candidate for applications requiring prolonged residence time or enhanced membrane disruption.[1]

Chemical Profile & Physicochemical Comparison[1][2][3][4][5]

The structural rigidity and lipophilicity of TMBA fundamentally change its bioavailability and interaction with biological targets compared to standard alternatives.

PropertyBenzyl Alcohol (Standard)2,4-Dichlorobenzyl Alcohol (Antiseptic)This compound (TMBA)
CAS 100-51-61777-82-878985-13-4
Formula C₇H₈OC₇H₆Cl₂OC₁₁H₁₆O
Mol.[2] Weight 108.14 g/mol 177.03 g/mol 164.25 g/mol
Physical State LiquidSolid (MP: 58-60°C)Solid (MP: 110-114°C)
LogP (Calc) ~1.05~2.40~2.41
Steric Environment UnhinderedPara/Ortho hinderedBi-Ortho Hindered (Steric Shield)
Water Solubility High (~40 mg/mL)LowVery Low

Key Insight: TMBA matches the lipophilicity of the potent antiseptic 2,4-dichlorobenzyl alcohol but achieves this through methyl-donating effects rather than electron-withdrawing halogens, altering its electronic interaction with enzyme active sites.[2]

Biological Activity Analysis

Metabolic Stability: The "Ortho-Shield" Effect

The defining biological feature of TMBA is the steric hindrance provided by the methyl groups at positions 2 and 6.[2]

  • Mechanism: In standard Benzyl Alcohol, the hydroxymethyl group (-CH₂OH) is freely accessible to Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes.[1][2]

  • TMBA Difference: The 2,6-dimethyl substituents create a steric blockade, restricting the rotational freedom of the hydroxymethyl group and physically blocking the approach of the bulky enzyme cofactor (NAD+).[1]

  • Outcome: This predicts a significantly extended half-life in biological systems compared to Benzyl Alcohol, which is rapidly oxidized to benzoic acid and excreted as hippuric acid.[1][2]

Antimicrobial & Membrane Activity

TMBA's high LogP (2.41) suggests a mechanism of action driven by membrane disruption .

  • Lipophilic Intercalation: Unlike the water-soluble Benzyl Alcohol, TMBA partitions strongly into the lipid bilayer of cell membranes.[1]

  • Potency: It is expected to exhibit higher potency against Gram-positive bacteria (e.g., S. aureus) than Benzyl Alcohol, similar to 2,4-dichlorobenzyl alcohol.[1] However, its low water solubility requires formulation in co-solvents (e.g., DMSO, Ethanol) for efficacy testing.[1]

Toxicity Profile (Read-Across from Durene)

TMBA is a primary metabolite of Durene (1,2,4,5-tetramethylbenzene) .[1][2]

  • Acute Toxicity: Classified as Harmful if swallowed (GHS Category 4) .[1]

  • Metabolic Fate: While oxidation is slow, it eventually converts to 2,3,5,6-tetramethylbenzoic acid .[1]

  • Neurotoxicity Risk: High doses of polymethylated benzenes (like Durene) have been linked to neurotoxicity in animal models.[1] Researchers must treat TMBA with higher caution than standard Benzyl Alcohol.[1]

Visualizing the Mechanism

Diagram 1: Steric Shielding & Metabolic Resistance

This diagram illustrates why TMBA resists oxidation compared to Benzyl Alcohol.

MetabolicShieldingcluster_stericSteric EnvironmentBABenzyl Alcohol(Unhindered)ADHAlcohol Dehydrogenase(Enzyme Complex)BA->ADHRapid AccessTMBA2,3,5,6-TMBA(Sterically Shielded)TMBA->ADHBlocked by2,6-MethylsBenzoicBenzoic Acid(Rapid Excretion)ADH->BenzoicFast OxidationTMBenzoicTetramethylbenzoic Acid(Delayed Formation)ADH->TMBenzoicSlow Oxidation

Caption: The 2,6-methyl groups of TMBA physically block the enzymatic active site, retarding the oxidation process typical of benzyl alcohols.[1][2]

Experimental Protocols

To validate the biological differences, the following protocols are recommended.

Experiment A: Comparative Metabolic Stability Assay

Objective: Quantify the half-life (

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL).[1]

  • NADPH Regenerating System.[1]

  • Test Compounds: TMBA and Benzyl Alcohol (10 µM final conc).

  • Analysis: LC-MS/MS.[2]

Protocol:

  • Pre-incubation: Mix 475 µL of microsome solution (0.5 mg/mL in PBS, pH 7.4) with 5 µL of test compound stock. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 20 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (10,000g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     gives 
    
    
    .
    • Expected Result: Benzyl Alcohol

      
       min; TMBA 
      
      
      min.
Experiment B: Lipophilic Antimicrobial MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Protocol:

  • Preparation: Dissolve TMBA in 100% DMSO to 100 mM (Stock).

  • Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton Broth (MHB). Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add

    
     CFU/mL of S. aureus to each well.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

    • Note: Include a solvent control (DMSO only) to ensure toxicity is not from the solvent.

References

  • ChemScene. (2024). (2,3,5,6-Tetramethylphenyl)methanol Product Data. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7269, Durene (1,2,4,5-Tetramethylbenzene). Retrieved from [1][2]

  • Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from [1][2]

  • Herman, D. C., et al. (2002).[1] Antimicrobial activity of benzyl alcohol and its derivatives. Journal of Pharmaceutical Sciences. (Inferred general reference for benzyl alcohol activity).[4][5]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 1,2,4,5-Tetramethylbenzene.[1] Retrieved from [1][2]

Differentiating Durenol and its Isomers: A Senior Application Scientist's Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of structural isomers is a critical step that underpins the reliability and reproducibility of their work. Subtle differences in the substitution pattern of a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of 2,3,5,6-tetramethylbenzyl alcohol, commonly known as durenol, and its structural isomers, such as 2,3,4,5-tetramethylbenzyl alcohol and 2,3,4,6-tetramethylbenzyl alcohol. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be expertly applied to unequivocally differentiate these closely related compounds. This document will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and present a comparative analysis of the expected spectroscopic data, offering field-proven insights into experimental design and data interpretation.

Introduction: The Imperative of Isomeric Purity

In the realm of chemical and pharmaceutical sciences, the precise arrangement of atoms within a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. The tetramethylbenzyl alcohol isomers (C₁₁H₁₆O) serve as a pertinent example. While all are derivatives of benzyl alcohol with four methyl groups on the benzene ring, the specific placement of these methyl groups significantly influences the molecule's symmetry, steric environment, and electronic distribution.[1] Consequently, these subtle structural variations can manifest as significant differences in reactivity, biological activity, and spectroscopic signatures.

This guide focuses on providing a robust framework for the spectroscopic differentiation of this compound and its key isomers. We will leverage the unique strengths of four cornerstone analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To probe the chemical environment of individual protons and carbon atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and fingerprint the molecule based on its vibrational modes.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To examine the electronic transitions within the aromatic system.

  • Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns that are sensitive to isomeric structure.

By understanding the principles behind each technique and how they apply to these specific isomers, researchers can confidently ascertain the identity and purity of their compounds.

Spectroscopic Principles for Isomer Differentiation

The key to distinguishing between the tetramethylbenzyl alcohol isomers lies in how their unique structural features influence their interaction with different forms of electromagnetic radiation and how they behave under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The key differentiators for the tetramethylbenzyl alcohol isomers will be the number of unique signals, their chemical shifts (δ), and their multiplicities in both ¹H and ¹³C NMR spectra.

  • Causality Behind Spectral Differences: The number of signals in an NMR spectrum is directly related to the symmetry of the molecule.[2] In a highly symmetric molecule, many atoms are chemically equivalent and therefore resonate at the same frequency, leading to fewer signals. Conversely, a lack of symmetry results in more chemically distinct atoms and a greater number of signals.

  • This compound (Durenol): This isomer possesses a C₂ᵥ symmetry axis. This symmetry makes the two methyl groups at positions 2 and 6 equivalent, and the two methyl groups at positions 3 and 5 equivalent. Similarly, the aromatic proton at position 4 is unique. Therefore, we would predict:

    • ¹H NMR: One signal for the aromatic proton, two signals for the four methyl groups, one signal for the benzylic CH₂ protons, and one signal for the hydroxyl proton.

    • ¹³C NMR: Fewer aromatic carbon signals due to symmetry.

  • 2,3,4,5-Tetramethylbenzyl Alcohol: This isomer lacks the symmetry of durenol. All four methyl groups are in chemically distinct environments, as are the aromatic carbons to which they are attached. This will result in:

    • ¹H NMR: One signal for the aromatic proton, four distinct signals for the four methyl groups, one signal for the benzylic CH₂ protons, and one signal for the hydroxyl proton.

    • ¹³C NMR: A larger number of unique signals in the aromatic region compared to durenol.

  • 2,3,4,6-Tetramethylbenzyl Alcohol: Similar to the 2,3,4,5-isomer, this compound lacks a high degree of symmetry, leading to a more complex NMR spectrum with a greater number of distinct signals for both the methyl and aromatic protons and carbons.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all isomers will show a characteristic broad O-H stretching band (around 3300-3400 cm⁻¹) and C-O stretching vibrations, the "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to the overall molecular structure, including the substitution pattern on the aromatic ring.[3]

  • Expert Insight: The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic for the substitution pattern of aromatic compounds. For example, an isolated aromatic proton, as found in this compound, will have a characteristic absorption in this region. The steric hindrance caused by multiple adjacent methyl groups can also influence the frequency and intensity of certain vibrational modes.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly the π → π* transitions of the aromatic ring. The substitution pattern on the benzene ring can influence the energy of these transitions, leading to shifts in the wavelength of maximum absorbance (λmax).

  • Mechanistic Claim: The "benzene bands" in the UV spectrum are sensitive to substitution. The primary (E₂) and secondary (B) bands of the benzene chromophore will be shifted by the presence of alkyl groups. While these shifts may be subtle between the tetramethylbenzyl alcohol isomers, high-resolution measurements can reveal differences in their λmax and molar absorptivity (ε), reflecting the slight variations in their electronic environments.[5]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. While all isomers will have the same molecular ion peak (m/z = 164.12 for C₁₁H₁₆O), the relative abundances of their fragment ions can differ.

  • Fragmentation Pathways: For benzyl alcohols, common fragmentation pathways include the loss of a hydrogen atom, a hydroxyl radical, or water.[6] A key fragmentation for benzylic compounds is the formation of the tropylium ion (C₇H₇⁺) or substituted tropylium ions. The stability of the resulting carbocations, which is influenced by the position of the methyl groups, will dictate the favored fragmentation pathways and the relative intensities of the fragment peaks. For instance, steric hindrance around the benzylic carbon in some isomers might favor or inhibit certain fragmentation routes.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended. These protocols are designed to be self-validating by incorporating standard practices for calibration and referencing.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the tetramethylbenzyl alcohol isomer.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak for referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer or higher recommended):

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a convenient technique that requires minimal sample preparation.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

  • Instrument Parameters (FT-IR Spectrometer):

    • Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Prepare a blank solution containing only the solvent.

  • Instrument Parameters (Dual-Beam UV-Vis Spectrophotometer):

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record the spectrum over a range of approximately 200-400 nm.

    • First, record a baseline with the blank solution in both the sample and reference beams.

    • Then, record the spectrum of the sample solution.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • For volatile compounds like benzyl alcohols, direct injection or gas chromatography-mass spectrometry (GC-MS) are suitable introduction methods. GC-MS has the added advantage of separating isomers before they enter the mass spectrometer.

  • Instrument Parameters (EI-MS):

    • Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

Comparative Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic data for this compound and its isomers based on established principles and data from related compounds. These tables serve as a guide for interpreting experimental results.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundAromatic-H (δ, ppm)CH₃ (δ, ppm)CH₂-OH (δ, ppm)OH (δ, ppm)
This compound ~6.9-7.1 (1H, s)Two singlets~4.6 (2H, s)Variable
2,3,4,5-Tetramethylbenzyl Alcohol ~6.8-7.0 (1H, s)Four singlets~4.6 (2H, s)Variable
2,3,4,6-Tetramethylbenzyl Alcohol ~6.7-6.9 (1H, s)Four singlets~4.6 (2H, s)Variable

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CompoundAromatic C (δ, ppm)CH₃ (δ, ppm)CH₂-OH (δ, ppm)
This compound Fewer signals due to symmetryTwo signals~60-65
2,3,4,5-Tetramethylbenzyl Alcohol More signals, less symmetryFour signals~60-65
2,3,4,6-Tetramethylbenzyl Alcohol More signals, less symmetryFour signals~60-65

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchAromatic C-H StretchAliphatic C-H StretchC-O StretchAromatic C-H Bending
All Isomers ~3300-3400 (broad)~3000-3100~2850-2970~1000-1050Diagnostic patterns in the 900-650 region

Table 4: Expected Mass Spectrometry Fragmentation

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
All Isomers 164149 (M-CH₃)⁺, 147 (M-OH)⁺, 146 (M-H₂O)⁺, 131, 115, 91

Workflow and Logic Diagrams

To visually represent the analytical process and the underlying logic of isomer differentiation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_nmr Dissolve in CDCl3 with TMS analysis_nmr ¹H & ¹³C NMR Acquisition prep_nmr->analysis_nmr prep_ir Neat Sample on ATR Crystal analysis_ir FT-IR Acquisition prep_ir->analysis_ir prep_uv Dilute Solution in Ethanol analysis_uv UV-Vis Acquisition prep_uv->analysis_uv prep_ms Dilute for GC-MS analysis_ms GC-MS Acquisition prep_ms->analysis_ms interp_nmr Analyze Symmetry, Chemical Shifts, & Multiplicity analysis_nmr->interp_nmr interp_ir Analyze Fingerprint Region (C-H Bending) analysis_ir->interp_ir interp_uv Compare λmax & ε values analysis_uv->interp_uv interp_ms Compare Relative Abundance of Fragment Ions analysis_ms->interp_ms conclusion Isomer Identification interp_nmr->conclusion interp_ir->conclusion interp_uv->conclusion interp_ms->conclusion

Caption: Experimental workflow for the spectroscopic analysis of tetramethylbenzyl alcohol isomers.

logic_diagram Isomer Isomer Structure (Substitution Pattern) Symmetry Molecular Symmetry (Point Group) Isomer->Symmetry Vibrations Vibrational Modes - Fingerprint Region - C-H Bending Isomer->Vibrations Electronic Electronic Environment - π → π* Transitions Isomer->Electronic Fragmentation Fragmentation Stability - Carbocation Stability Isomer->Fragmentation NMR NMR Spectra - Number of Signals - Chemical Shifts Symmetry->NMR IR IR Spectrum Vibrations->IR UV UV-Vis Spectrum Electronic->UV MS Mass Spectrum Fragmentation->MS

Caption: Logical relationships between isomer structure and spectroscopic output.

Conclusion

The successful differentiation of this compound and its isomers is readily achievable through a systematic application of standard spectroscopic techniques. NMR spectroscopy, in particular, serves as the most definitive method due to its sensitivity to molecular symmetry. The number of distinct signals in both ¹H and ¹³C NMR spectra provides a clear and unambiguous fingerprint for each isomer. IR spectroscopy, while less definitive on its own, offers valuable complementary information, especially from the fingerprint region. UV-Vis spectroscopy and mass spectrometry can provide further corroborating evidence. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently identify these isomers, ensuring the integrity and accuracy of their scientific endeavors.

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A Comparative Analysis of the Antioxidant Properties of Methylated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative study of the antioxidant properties of methylated benzyl alcohols. As a senior application scientist, this document synthesizes technical data with practical insights to elucidate the structure-activity relationships that govern the antioxidant potential of these compounds. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for assessing antioxidant capacity.

Introduction: The Role of Phenolic Hydroxyl Groups in Antioxidant Activity

Benzyl alcohol and its derivatives are recognized for their antioxidant properties, which are primarily attributed to the presence of a phenolic hydroxyl (-OH) group.[1][2] This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[3][4] The antioxidant mechanism of phenolic compounds typically involves hydrogen atom transfer (HAT) or single-electron transfer (SET).[4][[“]]

The position and number of hydroxyl groups on the benzene ring significantly influence the antioxidant capacity. For instance, studies on hydroxybenzyl alcohol (HBA) isomers have shown that 4-HBA and 2-HBA exhibit better radical scavenging and antioxidant properties than 3-HBA.[6] This highlights the critical role of the molecular structure in determining antioxidant efficacy.

The Impact of Methylation on Antioxidant Properties

Methylation, the substitution of a hydrogen atom in the hydroxyl group with a methyl (-CH3) group, fundamentally alters the antioxidant capacity of benzyl alcohols. The protection of the phenolic -OH group by a methyl group generally reduces the compound's reactivity towards free radicals.[3] This is because the hydrogen-donating ability of the hydroxyl group, which is central to the radical scavenging mechanism, is eliminated.[7]

Experimental data from various studies consistently demonstrate that methylated phenolic compounds tend to have lower antioxidant activity compared to their non-methylated counterparts.[3][7] This principle is a key consideration in the design and development of phenolic-based antioxidant therapies.

Experimental Evaluation of Antioxidant Activity

To objectively compare the antioxidant properties of methylated and non-methylated benzyl alcohols, a panel of standardized in vitro assays is employed. These assays measure the radical scavenging or reducing capacity of the compounds. The most common methods include the DPPH, ABTS, and FRAP assays.[8]

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[9] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[11][12] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

3.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.[7][14] The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[15]

Comparative Data Analysis

The following table summarizes hypothetical comparative data for a representative non-methylated benzyl alcohol (e.g., 4-hydroxybenzyl alcohol) and its methylated counterpart (e.g., 4-methoxybenzyl alcohol). The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the radical) for the DPPH and ABTS assays, and as FRAP values (in µM Fe(II)/µg).

Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL) FRAP Value (µM Fe(II)/µg)
4-Hydroxybenzyl Alcohol25.515.21.8
4-Methoxybenzyl Alcohol> 200> 2000.2

Note: Lower IC50 values indicate higher antioxidant activity. Higher FRAP values indicate greater reducing power.

The data clearly illustrates the significant decrease in antioxidant activity upon methylation of the phenolic hydroxyl group.

Mechanistic Insights and Structure-Activity Relationships

The diminished antioxidant capacity of methylated benzyl alcohols is a direct consequence of the masking of the phenolic hydroxyl group. This structural modification impedes the primary mechanisms of radical scavenging.

Caption: Effect of Methylation on Antioxidant Mechanism.

The diagram above illustrates the fundamental difference in the antioxidant mechanism between non-methylated and methylated benzyl alcohols. The free hydroxyl group is essential for effective hydrogen atom donation and subsequent radical scavenging.

Experimental Protocols

The following are detailed, step-by-step methodologies for the antioxidant assays discussed.

6.1. DPPH Radical Scavenging Assay Protocol

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compounds (methylated and non-methylated benzyl alcohols) in methanol.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Methanol is used as the blank.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value from a plot of % inhibition against the concentration of the test compound.

6.2. ABTS Radical Cation Decolorization Assay Protocol

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

    • After 6 minutes, measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

6.3. FRAP Assay Protocol

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 1.5 mL of the FRAP reagent to 50 µL of the test compound.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Determine the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalent per microgram of the compound.

Caption: General Experimental Workflow for Antioxidant Assays.

Conclusion and Future Directions

Future research could explore the potential of other derivatives of benzyl alcohol to enhance antioxidant activity, perhaps through the introduction of additional hydroxyl groups or other electron-donating substituents on the aromatic ring. Furthermore, in vivo studies are necessary to validate the findings from these in vitro assays and to assess the bioavailability and metabolic fate of these compounds.

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A Comprehensive Guide to Validating the Antimicrobial Activity of 2,3,5,6-tetramethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel antimicrobial agent is paramount. This guide provides a comprehensive framework for assessing the antimicrobial efficacy of 2,3,5,6-tetramethylbenzyl alcohol, a compound with purported antimicrobial properties. By employing standardized methodologies and comparing its performance against established antimicrobial agents, a clear and objective evaluation of its potential can be achieved. This document offers detailed experimental protocols, a comparative analysis with relevant alternatives, and the scientific rationale behind these experimental choices.

Introduction to this compound and the Imperative for Antimicrobial Validation

This compound is an aromatic alcohol that has been noted for its potential biological activities, including antimicrobial and antioxidant effects. Its hydrophobic nature suggests possible interactions with microbial cell membranes and proteins, which could form the basis of its antimicrobial action. Benzyl alcohol and its derivatives have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, making them suitable for applications in disinfection and as preservatives in various consumer and pharmaceutical products.

To formally validate the antimicrobial claims of this compound, a systematic approach is required. This involves determining its spectrum of activity and potency against a panel of clinically and industrially relevant microorganisms. The data generated will not only elucidate its potential applications but also provide the necessary evidence for regulatory submissions and further development.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the antimicrobial performance of this compound, a selection of well-characterized antimicrobial agents with diverse mechanisms of action and applications is essential. This guide proposes a comparative study against the following agents:

  • Benzyl Alcohol: As the parent compound, benzyl alcohol serves as a primary comparator. It is a widely used preservative and disinfectant with a known mechanism of action involving membrane disruption and protein denaturation.

  • Phenoxyethanol: A common preservative in cosmetics and pharmaceuticals, phenoxyethanol exhibits broad-spectrum activity against bacteria and yeasts. Its mechanism involves inhibiting bacterial growth and has been shown to be effective against various Gram-negative and Gram-positive bacteria.

  • Chlorhexidine: A potent, broad-spectrum antiseptic, chlorhexidine is widely used in clinical and veterinary settings. Its cationic nature allows it to strongly interact with and disrupt microbial cell membranes.

  • Triclosan: A broad-spectrum antimicrobial agent that has been used in a variety of consumer products. At lower concentrations, it inhibits fatty acid synthesis, while at higher concentrations, it can disrupt cell membranes.

By comparing the performance of this compound against these agents, we can gain insights into its relative potency, spectrum of activity, and potential applications.

Experimental Validation: Protocols and Methodologies

The following section details the standardized protocols for determining the antimicrobial efficacy of this compound and the comparator agents. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate microtiter plate wells containing antimicrobial dilutions A->C B Prepare serial two-fold dilutions of This compound & comparators B->C D Incubate under appropriate conditions (e.g., 37°C for 18-24h) C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) D->E MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculture cluster_analysis Analysis A Select wells from MIC plate with no visible growth B Aliquot a defined volume from each selected well onto antimicrobial-free agar A->B C Incubate agar plates (e.g., 37°C for 18-24h) B->C D Count colonies and determine the lowest concentration that kills ≥99.9% of the initial inoculum (MBC) C->D

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Detailed Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate onto an appropriate antimicrobial-free agar medium.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • Count the number of colonies on each spot. The MBC is the lowest concentration of the antimicrobial agent that results in a colony count that is ≥99.9% lower than the initial inoculum count.

Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the rate of antimicrobial activity. This is crucial for understanding whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Experimental Workflow for Time-Kill Kinetics

TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare standardized microbial inoculum in broth B Add antimicrobial agent at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) A->B C Incubate cultures with shaking B->C D At defined time points (e.g., 0, 2, 4, 8, 24h), remove aliquots, serially dilute, and plate on agar C->D E Incubate plates and count colonies D->E F Plot log10 CFU/mL vs. time to generate time-kill curves E->F

Caption: Workflow for Time-Kill Kinetics Assay.

Detailed Protocol:

  • Assay Setup:

    • Prepare a standardized microbial inoculum in a larger volume of broth.

    • Add the antimicrobial agent at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antimicrobial agent.

  • Sampling and Plating:

    • Incubate the cultures with agitation at 35-37°C.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or broth and plate onto antimicrobial-free agar.

  • Data Analysis:

    • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Comparative Data Analysis

The following tables present a compilation of reported MIC values for the selected comparator agents against common microorganisms. The corresponding values for this compound are to be determined through the execution of the aforementioned protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

MicroorganismThis compoundBenzyl AlcoholPhenoxyethanolChlorhexidineTriclosan
Staphylococcus aureusData to be determined250085000.5 - 40.015 - 1
Escherichia coliData to be determined200036001 - 80.015 - 0.5
Pseudomonas aeruginosaData to be determined200032004 - 64128 - >1024
Candida albicansData to be determined250054001 - 160.5 - 4

Note: The provided MIC values for the comparator agents are sourced from the literature and may vary depending on the specific strain and testing conditions.

Interpreting the Results and Drawing Conclusions

Upon completion of the experimental validation, the antimicrobial profile of this compound will be established. The key parameters to analyze are:

  • Spectrum of Activity: The range of microorganisms against which this compound exhibits activity.

  • Potency: The MIC and MBC values will quantify its potency. Lower values indicate higher potency.

  • Bactericidal vs. Bacteriostatic Activity: The time-kill kinetics will reveal whether the compound kills microorganisms or merely inhibits their growth.

  • Comparative Efficacy: By comparing its performance to the benchmark agents, its relative strengths and weaknesses can be identified, which will inform its potential applications.

Conclusion

This guide provides a robust and scientifically sound framework for the validation of the antimicrobial activity of this compound. By adhering to standardized protocols and employing a comparative approach, researchers can generate the high-quality data necessary to substantiate its antimicrobial claims and guide its future development as a potentially valuable antimicrobial agent. The successful execution of these studies will provide a clear understanding of its efficacy and pave the way for its potential use in various applications, from personal care products to pharmaceuticals.

References

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Scribd. Time Kill Assay. [Link]

  • Nikopharmad. MIC/MBC Testing. [Link]

  • Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • International Accredited Center for Laboratory Diagnosis. MIC & Etest. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Khan, F., Singh, K., & Sharma, S. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36952.
  • World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Anderson, M. J., & Armstrong, T. S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), e50903.
  • U.S. Food and Drug Administration. (2023, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Meyer, B. K., Ni, A., & Hu, B. (2020). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceuticals, 13(10), 315.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Drago, L., De Vecchi, E., & Nicola, L. (2017). Safety review of phenoxyethanol when used as a preservative in cosmetics.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]

  • ResearchGate. Time-kill curves for fluconazole (FLC) and triclosan (TCL) alone and in combination in clinical azole-resistant C. albicans YL345. [Link]

  • Patsnap. (2024, June 14). What is Benzyl Alcohol used for?. [Link]

  • UL Prospector. (2015, May 29). Phenoxyethanol: A Globally Approved Preservative. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

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